3-Hydroxybutyl 2,2-dimethylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138459-94-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-hydroxybutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
LYNUGYLRCFQULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 Hydroxybutyl 2,2 Dimethylpropanoate
Classical Esterification Techniques and Modern Adaptations
Direct esterification of a carboxylic acid with an alcohol is a fundamental method for synthesizing esters. This can be achieved through several protocols, each with its own advantages and limitations, particularly concerning the selective esterification of diols.
Fischer Esterification Protocols for Hydroxy Esters
Fischer-Speier esterification is a classic acid-catalyzed reaction involving the direct reaction of a carboxylic acid with an alcohol. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of one reactant (typically the alcohol) is used, or a product (usually water) is removed. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of 3-Hydroxybutyl 2,2-dimethylpropanoate, this would involve reacting 1,3-butanediol (B41344) with pivalic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com Due to the steric hindrance of the tertiary butyl group in pivalic acid, the reaction rate might be slower compared to less hindered carboxylic acids. The key to this synthesis is to control the reaction conditions to favor mono-esterification over di-esterification and to achieve high selectivity for the primary hydroxyl group of 1,3-butanediol. Using a molar excess of the diol can help to minimize the formation of the diester.
Table 1: Representative Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Reactants | 1,3-Butanediol, Pivalic Acid | Direct precursors for the target ester. |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. organic-chemistry.org |
| Solvent | Toluene, Hexane | Allows for azeotropic removal of water to drive the equilibrium. |
| Temperature | Reflux | To facilitate the reaction and the removal of water. |
| Stoichiometry | Excess 1,3-Butanediol | To favor mono-esterification and minimize diester formation. |
While specific yields for this compound via Fischer esterification are not extensively reported, studies on similar systems suggest that achieving high regioselectivity can be challenging under these conditions, often leading to a mixture of mono- and di-esters, as well as the isomeric ester at the secondary alcohol.
Steglich Esterification and Coupling Reagents in Synthesis
The Steglich esterification is a milder method for forming ester bonds, which is particularly useful for sensitive substrates or when steric hindrance is a factor. organic-chemistry.orgnih.gov This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction proceeds at room temperature and avoids the harsh acidic conditions of the Fischer esterification. organic-chemistry.org
In the synthesis of this compound, pivalic acid would be activated by DCC to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the hydroxyl group of 1,3-butanediol, with DMAP acting as an acyl transfer catalyst. organic-chemistry.org The primary hydroxyl group of 1,3-butanediol is expected to react preferentially due to lower steric hindrance. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct. organic-chemistry.org
Table 2: General Protocol for Steglich Esterification
| Reagent/Condition | Purpose | Typical Parameters |
| Carboxylic Acid | Pivalic Acid | The acyl source. |
| Alcohol | 1,3-Butanediol | The nucleophile. |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid. organic-chemistry.org |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst, suppresses side reactions. organic-chemistry.orgnih.gov |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions. organic-chemistry.org |
This method generally provides good yields for a wide range of esters and is more likely to favor the formation of the thermodynamically more stable product, which in this case would be the primary ester, this compound.
Transesterification Processes for Ester Exchange
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For the synthesis of this compound, this could involve reacting a simple pivalate (B1233124) ester, such as methyl pivalate or ethyl pivalate, with 1,3-butanediol.
Base-Catalyzed Transesterification Optimization
Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification and is widely used in industrial processes like biodiesel production. mdpi.com Common catalysts include sodium hydroxide (B78521), potassium hydroxide, and sodium methoxide. The mechanism involves the formation of an alkoxide from the alcohol, which then acts as a potent nucleophile.
To synthesize this compound, 1,3-butanediol would be reacted with an alkyl pivalate in the presence of a base. The primary hydroxyl group of 1,3-butanediol would deprotonate to a greater extent and is more accessible, thus favoring its reaction with the pivalate ester. The reaction is reversible, and the equilibrium can be shifted by removing the byproduct alcohol (e.g., methanol (B129727) or ethanol) through distillation.
Table 4: Key Parameters for Base-Catalyzed Transesterification
| Parameter | Condition | Impact on Reaction |
| Catalyst | Sodium Methoxide (NaOMe), Potassium Hydroxide (KOH) | Strong bases that generate the reactive alkoxide. mdpi.com |
| Reactants | Alkyl Pivalate, 1,3-Butanediol | Ester and alcohol for exchange. |
| Temperature | 60-120 °C | Increases reaction rate, but should be below the boiling point of the diol. |
| Pressure | Atmospheric or Vacuum | Vacuum can be applied to remove the byproduct alcohol and drive the equilibrium. |
Acid-Catalyzed Transesterification Systems
Acid-catalyzed transesterification is another viable route. biodieseleducation.org While generally slower than the base-catalyzed counterpart, it is less sensitive to the presence of free carboxylic acids in the reactants. biodieseleducation.org The mechanism involves protonation of the ester's carbonyl oxygen, which enhances its electrophilicity for attack by the alcohol.
For the synthesis of this compound, this would entail heating a mixture of an alkyl pivalate and 1,3-butanediol with a strong acid catalyst like sulfuric acid. Similar to Fischer esterification, this is an equilibrium process, and driving the reaction to completion requires removing the more volatile alcohol byproduct.
Enzymatic catalysis, particularly with lipases, offers a highly selective alternative for transesterification. mdpi.comnih.gov Lipases can exhibit high regioselectivity, preferentially acylating the primary hydroxyl group of a diol. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-known biocatalyst for such transformations. mdpi.com A study on the synthesis of the related (R)-3-hydroxybutyl (R)-3-hydroxybutyrate demonstrated the effectiveness of CAL-B in catalyzing the transesterification between ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol. mdpi.com A similar approach could be employed for the synthesis of this compound.
Table 5: Conditions for Lipase-Catalyzed Transesterification
| Parameter | Condition | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | mdpi.com |
| Reactants | Ethyl Pivalate, 1,3-Butanediol | - |
| Temperature | 30 °C | mdpi.com |
| Pressure | Reduced Pressure (e.g., 80 mmHg) | mdpi.com |
| Reaction Time | 6 hours | mdpi.com |
This enzymatic approach is particularly promising for achieving high yields of the desired regioisomer under mild conditions.
Catalytic Systems for Efficient Synthesis of this compound
Heterogeneous Catalysis Development
Supported Metal Nanoparticles
The application of supported metal nanoparticles offers a promising avenue for the synthesis of this compound, primarily through the selective hydrogenation of a suitable precursor such as 3-oxobutyl 2,2-dimethylpropanoate. The efficiency of these catalysts lies in their high surface-area-to-volume ratio and the unique electronic properties of the nanoparticles, which can be tuned by the choice of metal and support. researchgate.net
Research on the hydrogenation of similar hydroxyaldehydes to diols, such as 3-hydroxypropanal (B37111) to 1,3-propanediol, provides insights into potential catalyst systems. For instance, bimetallic catalysts, such as Ru-Ni supported on silica (B1680970) (SiO2), have demonstrated high yields (above 99.0%) and high turnover frequencies under optimized reaction conditions. rsc.orgresearchgate.net The introduction of a second metal, like Ru, can enhance the dispersion of the primary metal (e.g., Ni), promote the reduction of metal oxides to their active metallic state, and facilitate the generation of active hydrogen species. rsc.orgresearchgate.net Similarly, copper and vanadium modified nickel-based catalysts have also been explored for such hydrogenations. researchgate.net
For the synthesis of this compound, a potential pathway involves the hydrogenation of the keto group in 3-oxobutyl 2,2-dimethylpropanoate. Supported nanoparticle catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), and nickel (Ni) are prime candidates due to their known activity in carbonyl hydrogenation. The choice of the metallic nanoparticle and its synergy with a secondary metal can significantly influence the selectivity towards the desired hydroxyl group, minimizing side reactions.
Table 1: Potential Supported Metal Nanoparticle Catalysts for the Hydrogenation of 3-Oxobutyl 2,2-dimethylpropanoate
| Catalyst | Support Material | Potential Advantages |
| Ru-Ni | Silica (SiO₂) | High yield and turnover frequency demonstrated in similar hydrogenations. rsc.orgresearchgate.net |
| Pd | Carbon, Alumina (B75360) | High activity for C=O bond hydrogenation. researchgate.net |
| Pt | Alumina, Silica | Good activity and selectivity, though may require milder conditions to prevent over-reduction. iitm.ac.in |
| Cu-V/Ni | Silica (SiO₂) | Use of non-noble metals, making it a more economical option. researchgate.net |
Design and Synthesis of Catalyst Supports
The catalyst support plays a crucial role in the performance of supported metal nanoparticles by influencing the dispersion, stability, and accessibility of the active metal sites. The design and synthesis of these supports are therefore critical for developing efficient catalytic systems. Common support materials include metal oxides, carbon-based materials, and polymers. researchgate.netiitm.ac.in
Metal oxides such as silica (SiO₂), alumina (Al₂O₃), titania (TiO₂), and ceria (CeO₂) are widely used due to their high thermal and chemical stability and well-defined porous structures. iitm.ac.in The properties of these supports, such as surface area and pore size, can be tailored during their synthesis. For instance, γ-alumina has been shown to provide better activity and selectivity in the hydrogenation of aqueous aldehyde mixtures compared to other supports like α-alumina or silica. google.com The interaction between the metal nanoparticles and the support is also a key factor. Strong metal-support interactions can enhance catalyst stability and prevent nanoparticle agglomeration during the reaction.
Functionalization of the support surface is another important strategy. For example, nitrogen-doped carbon materials can improve the catalytic activity of palladium nanoparticles. mdpi.com The synthesis of these supports often involves methods like impregnation-reduction, where a metal precursor is deposited onto the support and subsequently reduced to form the nanoparticles. researchgate.net The preparation conditions, including calcination temperature and reduction atmosphere, significantly affect the final properties of the catalyst.
Table 2: Properties and Design Considerations for Catalyst Supports
| Support Material | Key Properties | Design Strategies for Enhanced Performance |
| Silica (SiO₂) | High surface area, inert nature. iitm.ac.in | Mesoporous structures (e.g., SBA-15) for better dispersion. Functionalization with different groups to tune surface properties. |
| Alumina (Al₂O₃) | High thermal stability, acidic/basic properties can be tuned. iitm.ac.ingoogle.com | Control of crystalline phase (e.g., γ-Al₂O₃) for improved activity. |
| Carbon-based Materials | High surface area, chemical resistance. | Doping with heteroatoms (e.g., nitrogen) to enhance metal-support interactions. mdpi.com |
| Titania (TiO₂) | Strong metal-support interaction potential. iitm.ac.in | Control of crystal phase (anatase, rutile) to influence catalytic activity. |
Biocatalytic Pathways: Enzymatic Synthesis
Biocatalysis presents a green and highly selective alternative for the synthesis of this compound. Enzymes, particularly lipases, can catalyze esterification and transesterification reactions under mild conditions with high specificity, reducing the formation of byproducts. mdpi.comresearchgate.net
Lipase-Catalyzed Esterification and Transesterification
The enzymatic synthesis of this compound can be achieved through the direct esterification of 1,3-butanediol with 2,2-dimethylpropanoic acid (pivalic acid) or through transesterification using an alkyl 2,2-dimethylpropanoate. Lipases (E.C. 3.1.1.3) are well-suited for these reactions as they can function in non-aqueous media, shifting their natural hydrolytic activity towards synthesis. researchgate.netnih.gov The reaction mechanism typically follows a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. researchgate.netnih.gov
The choice of reaction medium is critical. While solvent-free systems are economically and environmentally attractive, the use of organic solvents can sometimes be necessary to overcome substrate or product inhibition, especially with short-chain alcohols and acids. mdpi.com
Enzyme Screening and Selection for Substrate Specificity
The success of the biocatalytic route hinges on the selection of a lipase with high activity and selectivity for the specific substrates: 1,3-butanediol and a pivalic acid derivative. Different lipases exhibit varying degrees of substrate specificity. Therefore, a screening process is essential to identify the most effective biocatalyst.
Commercially available lipases from various microbial sources such as Candida antarctica (e.g., Novozym 435), Pseudomonas fluorescens, Rhizomucor miehei, and Aspergillus oryzae are potential candidates. nih.govnih.govmdpi.com The screening would involve reacting 1,3-butanediol and pivalic acid (or its ester) in the presence of different lipases under controlled conditions and analyzing the product yield and selectivity. Factors such as the regioselectivity of the lipase are also important, as 1,3-butanediol has both a primary and a secondary hydroxyl group. An ideal lipase would preferentially acylate the primary hydroxyl group.
Table 3: Potential Lipases for Screening in the Synthesis of this compound
| Lipase Source | Common Commercial Name | Key Characteristics |
| Candida antarctica Lipase B | Novozym 435 | High activity, broad substrate specificity, widely used in ester synthesis. nih.govnih.gov |
| Pseudomonas fluorescens | - | Known for use in kinetic resolutions of hydroxy compounds. nih.gov |
| Rhizomucor miehei | Lipozyme RM IM | Thermostable, often used in esterification. mdpi.com |
| Aspergillus oryzae | - | sn-1,3 specificity which could be advantageous. nih.gov |
Immobilization Strategies for Enzyme Reusability
To enhance the economic viability of the enzymatic process, the lipase should be reusable. Immobilization of the enzyme onto a solid support is a common strategy to facilitate catalyst recovery and reuse, and it can also improve the enzyme's stability. mdpi.comscispace.commdpi.com There are several methods for enzyme immobilization:
Adsorption: This simple and rapid method involves the physical binding of the enzyme to the support surface, often through hydrophobic or electrostatic interactions. mdpi.commdpi.com Hydrophobic supports can induce interfacial activation of lipases, leading to a hyperactivated form of the enzyme. mdpi.com
Covalent Bonding: This method forms strong chemical bonds between the enzyme and the support, minimizing enzyme leaching. scispace.com Supports are often functionalized with reactive groups like epoxy or aldehyde for this purpose.
Entrapment: The enzyme is physically confined within the porous matrix of a support material, such as alginate or polyacrylamide gels. mdpi.com
Cross-Linking: Enzyme molecules are cross-linked to each other to form larger aggregates (cross-linked enzyme aggregates or CLEAs), which are insoluble and can be easily recovered.
The choice of support material is also critical and can range from natural polymers like chitosan (B1678972) and cellulose (B213188) to synthetic resins and inorganic materials like silica and magnetic nanoparticles. scispace.commdpi.com Magnetic nanoparticles are particularly advantageous as they allow for easy separation of the biocatalyst from the reaction mixture using an external magnetic field. scispace.com
Bioreactor Design and Process Intensification for Biocatalytic Production
For the large-scale production of this compound, the design of the bioreactor is a key consideration. The primary goals of bioreactor design for enzymatic processes are to ensure efficient mixing for adequate mass transfer between the substrates and the immobilized enzyme, maintain optimal reaction conditions (temperature, pH), and facilitate product recovery. uminho.ptresearchgate.net
Commonly used bioreactor configurations include:
Stirred Tank Bioreactors (STBRs): These are widely used due to their versatility and good mixing characteristics. However, high shear stress generated by the impeller can potentially damage the immobilized enzyme particles. uminho.ptresearchgate.net
Packed Bed Reactors (PBRs): In this design, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. PBRs can offer high volumetric productivity and operate continuously, but they can be prone to clogging and pressure drop issues.
Membrane Bioreactors (MBRs): MBRs integrate the enzymatic reaction with a membrane separation process. This allows for the continuous removal of the product, which can alleviate product inhibition and shift the reaction equilibrium towards product formation, thereby intensifying the process. uminho.pt
Process intensification strategies aim to improve the efficiency and productivity of the biocatalytic process. These can include operating at high substrate concentrations, using fed-batch or continuous operation modes, and in-situ product removal. The optimal bioreactor design and operating strategy will depend on the specific characteristics of the chosen immobilized lipase and the reaction kinetics. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a pivalate ester, is increasingly being examined through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the adoption of solvent-free reaction conditions, the utilization of renewable starting materials, maximization of atom economy, and the development of environmentally benign and recyclable catalysts. These principles not only minimize the environmental impact but also often lead to more efficient and economically viable synthetic routes.
A significant advancement in the green synthesis of pivalate esters involves the move away from traditional volatile organic solvents (VOCs). Solvent-free, or neat, reaction systems offer numerous advantages, including reduced environmental pollution, lower costs associated with solvent purchase and disposal, and simplified reaction workup and product purification. nih.govacs.org
Research has demonstrated that the pivaloylation of various alcohols can proceed efficiently without any catalyst or solvent. researchgate.net In a typical application for synthesizing this compound, 1,3-butanediol would be reacted directly with pivaloyl chloride under neat conditions. acs.org This method is noted for its short reaction times, often completing in minutes, and producing the desired ester in very high to quantitative yields. acs.orgresearchgate.net The process is energy-efficient and eliminates the need for highly polar and volatile organic solvents. acs.orgresearchgate.net The simplicity of the procedure, which often involves just mixing the reactants at room temperature, followed by a simple workup, makes it an attractive and environmentally benign alternative to conventional methods. nih.govacs.org
Key Advantages of Solvent-Free Pivaloylation:
High Yields: Reactions often proceed to completion, yielding nearly 100% of the product. acs.org
Rapid Reaction Rates: The high concentration of reactants can lead to very short reaction times. nih.gov
Simplified Purification: With no solvent to remove, the product can often be isolated with a simple aqueous wash, avoiding the need for chromatographic purification. acs.org
Environmental Benignity: The elimination of VOCs reduces air pollution and waste generation. researchgate.net
Renewable Feedstocks: Significant progress has been made in the bio-based production of 1,3-butanediol (1,3-BDO). It can be produced sustainably through the fermentation of renewable feedstocks such as glucose, sugarcane, and glycerol. nih.govnih.govglobalgrowthinsights.com Engineered microorganisms, including Escherichia coli, have been developed to create artificial synthesis routes from glucose to 1,3-BDO with high yields and optical purity. nih.govnih.gov Furthermore, lignocellulosic biomass, an abundant and non-food-based resource, can be hydrolyzed into sugars that are then fermented to produce C4 alcohols like 1,3-BDO. ugent.be This transition to a bio-based alcohol precursor represents a major step towards a fully renewable synthesis of the target ester.
In contrast, the pivalic acid (2,2-dimethylpropanoic acid) moiety is predominantly synthesized from petroleum-derived isobutene via the Koch reaction. guidechem.comwikipedia.org While biological pathways for the degradation and synthesis of compounds with quaternary carbon atoms exist, industrial-scale production of pivalic acid from renewable feedstocks is not yet established. researchgate.net Therefore, a fully bio-based synthesis of this compound remains a future goal, pending the development of a sustainable route to pivalic acid.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a greener process with less waste. The atom economy for the synthesis of this compound varies significantly depending on the chosen method.
Two common synthetic routes are Fischer-Speier esterification and acylation with pivaloyl chloride.
Fischer Esterification: (CH₃)₃CCOOH + HOCH₂CH₂CH(OH)CH₃ → (CH₃)₃CCOOCH₂CH₂CH(OH)CH₃ + H₂O This reaction is highly atom-economical as the only byproduct is water. nrochemistry.com
Acylation with Pivaloyl Chloride: (CH₃)₃CCOCl + HOCH₂CH₂CH(OH)CH₃ → (CH₃)₃CCOOCH₂CH₂CH(OH)CH₃ + HCl This route is less atom-economical because it generates hydrogen chloride as a byproduct, which must be neutralized, creating salt waste. stackexchange.com
The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.
| Synthetic Route | Reactants | Formula Weight of Reactants (g/mol) | Desired Product | Formula Weight of Product (g/mol) | Byproduct(s) | Formula Weight of Byproducts (g/mol) | % Atom Economy |
|---|---|---|---|---|---|---|---|
| Fischer Esterification | Pivalic Acid + 1,3-Butanediol | 102.13 + 90.12 = 192.25 | This compound | 174.24 | H₂O | 18.01 | 90.6% |
| Acylation with Pivaloyl Chloride | Pivaloyl Chloride + 1,3-Butanediol | 120.58 + 90.12 = 210.70 | This compound | 174.24 | HCl | 36.46 | 82.7% |
Calculation: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100
Replacing corrosive and hazardous traditional catalysts, such as sulfuric acid (H₂SO₄), is a key goal in green esterification. rug.nl Research has focused on developing solid acid catalysts and novel catalytic systems that are effective, reusable, and non-toxic.
Heteropoly Acids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective solid acid catalysts for esterification. researchgate.net They possess strong Brønsted acidity, often exceeding that of conventional mineral acids, leading to high catalytic activity. researchgate.netrsc.org HPAs can be used in bulk form or supported on materials like silica or zirconia to enhance stability and surface area. tandfonline.com An important advantage is their reusability; as solid catalysts, they can be easily filtered from the reaction mixture and used in multiple cycles without significant loss of activity, minimizing waste. acs.org Cesium-exchanged HPA salts, like Cs₂.₅H₀.₅PW₁₂O₄₀, have shown particularly high activity and stability. researchgate.nettandfonline.com
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure. ajast.net Acidic ILs, such as those functionalized with sulfonic acid groups (-SO₃H), have emerged as excellent dual-purpose solvent-catalysts for esterification. bohrium.commdpi.com They exhibit high catalytic activity, comparable to sulfuric acid, while being non-volatile and recyclable. ajast.netscientific.net The use of ILs can also simplify product separation, as the ester product is often immiscible with the IL, allowing for easy decantation. scientific.net The catalyst can then be recovered and reused for several cycles. mdpi.com
Other Modern Catalysts: A variety of other catalysts have been developed for pivalate ester synthesis. Lewis acids like scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃) are highly effective for acylations using pivalic anhydride (B1165640). organic-chemistry.orgorganic-chemistry.org These catalysts are often stable in the presence of water and can be recycled, offering a greener alternative to stoichiometric reagents.
The table below summarizes the features of various green catalytic systems applicable to the synthesis of this compound.
| Catalyst Type | Examples | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|
| Heteropoly Acids (HPAs) | H₃PW₁₂O₄₀, Cs₂.₅H₀.₅PW₁₂O₄₀ | High acidity and activity, reusable, thermally stable, low corrosivity. researchgate.net | Heterogeneous system, moderate to high temperatures. |
| Acidic Ionic Liquids (ILs) | [BMIM][HSO₄], Sulfonic acid-functionalized ILs | Dual solvent/catalyst role, non-volatile, high activity, easily recyclable. ajast.netmdpi.com | Homogeneous system, mild to moderate temperatures. |
| Solid-Supported Acids | H₂SO₄ on Silica, Amberlyst-15 | Heterogeneous (easy separation), reusable. | Moderate to high temperatures, often requires excess alcohol. |
| Metal Triflates (Lewis Acids) | Sc(OTf)₃, Bi(OTf)₃ | High activity for acylation, water-tolerant, recyclable. organic-chemistry.org | Homogeneous system, often mild conditions (with anhydride). |
Mechanistic Investigations and Reaction Dynamics
Kinetic Studies of Ester Formation and Hydrolysis
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how various factors influence these rates. For the formation and hydrolysis of 3-Hydroxybutyl 2,2-dimethylpropanoate, such studies would involve determining rate constants and activation energies under different conditions.
For the esterification of a diol like 1,3-butanediol (B41344) with a carboxylic acid, the reaction proceeds in two steps, first forming the monoester and then the diester. A kinetic study of the esterification of 2,3-butanediol (B46004) with acetic acid using a heterogeneous catalyst provides a framework for how such kinetic parameters can be determined. The study developed a kinetic model that could correctly represent the evolution of all species present during the reaction over time by determining the kinetic and thermodynamic constants.
The hydrolysis of esters, particularly sterically hindered esters like pivalates, is influenced by both steric and electronic effects. The rate of hydrolysis is generally slower for more sterically hindered esters. For instance, in a study of the hydrolysis of various propranolol (B1214883) ester prodrugs, the pivalate (B1233124) ester showed a slower hydrolysis rate compared to acetate (B1210297), propionate, and butyrate (B1204436) esters in a phosphate (B84403) buffer.
Illustrative Data for Esterification Kinetics:
The following interactive table provides hypothetical but plausible kinetic data for the acid-catalyzed esterification of 1,3-butanediol with pivalic acid at a given temperature. These values are for illustrative purposes to demonstrate the type of data obtained from kinetic studies.
| Reaction Step | Forward Rate Constant (k_f) (L/mol·s) | Reverse Rate Constant (k_r) (L/mol·s) | Activation Energy (Ea_f) (kJ/mol) | Activation Energy (Ea_r) (kJ/mol) |
| Monoester Formation | 1.5 x 10⁻⁴ | 3.0 x 10⁻⁵ | 60 | 75 |
| Diester Formation | 8.0 x 10⁻⁵ | 5.0 x 10⁻⁵ | 65 | 80 |
Note: These are hypothetical values for illustrative purposes.
Illustrative Data for Hydrolysis Kinetics:
This interactive table presents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound.
| Reaction Condition | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Acidic (pH 3) | 2.5 x 10⁻⁶ | 70 |
| Neutral (pH 7) | 1.0 x 10⁻⁸ | 85 |
| Basic (pH 11) | 5.0 x 10⁻⁵ | 65 |
Note: These are hypothetical values for illustrative purposes.
Catalysts and reaction conditions play a pivotal role in controlling the rate of esterification and hydrolysis.
Catalysts:
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to catalyze esterification (Fischer esterification). They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Base Catalysts: Base-catalyzed transesterification is also a common method for ester synthesis. The base deprotonates the alcohol, increasing its nucleophilicity.
Enzymatic Catalysts: Lipases are widely used biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions.
Reaction Conditions:
Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with the necessary activation energy. However, for reversible reactions like esterification, higher temperatures can also favor the reverse reaction (hydrolysis).
Reactant Concentration: According to Le Chatelier's principle, using a large excess of one reactant (either the alcohol or the carboxylic acid) can drive the equilibrium towards the formation of the ester.
Removal of Water: Esterification is a reversible reaction that produces water as a byproduct. Removing water from the reaction mixture as it is formed shifts the equilibrium towards the product side, thus increasing the yield of the ester.
Elucidation of Reaction Mechanisms for Synthesis Pathways
The synthesis of this compound can be achieved through various pathways, each with a distinct reaction mechanism.
Protonation: The carboxylic acid (2,2-dimethylpropanoic acid) is protonated by the acid catalyst, which activates the carbonyl group.
Nucleophilic Attack: The alcohol (1,3-butanediol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Base-Catalyzed Transesterification: In this mechanism, an alkoxide ion, formed by the deprotonation of the alcohol by a strong base, acts as the nucleophile. wikipedia.org
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of a starting ester (e.g., a methyl or ethyl ester of pivalic acid) to form a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating the original alkoxide group and forming the new ester, this compound.
For the synthesis of this compound from 1,3-butanediol, the reaction proceeds through a monoester intermediate, This compound , before potentially forming a diester if the reaction is allowed to proceed with sufficient pivalic acid.
Lipases are commonly employed for the enzymatic synthesis of esters. The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi mechanism . mdpi.com
Acylation (Formation of Acyl-Enzyme Intermediate): The carboxylic acid (2,2-dimethylpropanoic acid) binds to the active site of the lipase (B570770). A key serine residue in the enzyme's catalytic triad (B1167595) attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate which then collapses to release water and form a covalent acyl-enzyme intermediate .
Deacylation (Nucleophilic Attack by Alcohol): The alcohol (1,3-butanediol) then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This forms another tetrahedral intermediate.
Ester Release: This second intermediate collapses, releasing the ester product (this compound) and regenerating the free enzyme.
Lipases can exhibit regioselectivity when reacting with diols like 1,3-butanediol, preferentially acylating one of the hydroxyl groups over the other. For instance, some lipases show a preference for primary alcohols over secondary alcohols. nih.gov In the case of 1,3-butanediol, this could lead to the selective formation of the ester at the primary hydroxyl group.
Reactivity Profiles of this compound
The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl, which is sterically shielded by the bulky tert-butyl group of the pivaloate moiety, results in a unique reactivity profile.
The hydrolysis of this compound to 1,3-butanediol and 2,2-dimethylpropanoic acid (pivalic acid) can be catalyzed by either acid or base. The rate and mechanism are significantly influenced by the steric hindrance around the carbonyl group.
Under acidic conditions, the reaction typically proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. slideshare.netucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of 1,3-butanediol, the carboxylic acid is formed. youtube.comyoutube.com
Base-catalyzed hydrolysis, or saponification, generally follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comchemistrysteps.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 3-hydroxybutoxide leaving group is the rate-determining step, which is then protonated to yield 1,3-butanediol. The final step involves an irreversible acid-base reaction between the pivalic acid and the base, which drives the equilibrium towards the products. youtube.com
The steric bulk of the pivaloate's tert-butyl group significantly retards the rate of hydrolysis compared to less hindered esters. arkat-usa.orgresearchgate.net This is due to the difficulty of the nucleophile (water or hydroxide) in approaching the carbonyl carbon. Consequently, more forcing conditions, such as higher temperatures or stronger acid/base concentrations, may be required to achieve a reasonable reaction rate.
Table 1: Representative Relative Hydrolysis Rates of Esters
| Ester | Relative Rate (Base-Catalyzed) | Steric Factor |
|---|---|---|
| Methyl Acetate | 1.00 | Low |
| Methyl Propanoate | 0.47 | Medium |
| Methyl Isobutyrate | 0.10 | High |
| Methyl Pivaloate | 0.01 | Very High |
Note: This table provides illustrative data for analogous methyl esters to demonstrate the effect of steric hindrance on hydrolysis rates. Actual rates for 3-hydroxybutyl esters would follow a similar trend.
Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. For this compound, this can occur under acid, base, or enzymatic catalysis. wikipedia.org
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The incoming alcohol then attacks the activated carbonyl carbon. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used, or the released 1,3-butanediol is removed from the reaction mixture. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide of the new alcohol acts as the nucleophile, attacking the ester carbonyl. This method is often faster than acid catalysis but is sensitive to the presence of free acids. mdpi.com
Enzymatic Transesterification: Lipases are commonly used enzymes for transesterification under mild conditions. rero.ch This method can exhibit high selectivity, which is particularly useful when dealing with multifunctional molecules. For instance, enzymes like Candida antarctica lipase B (CAL-B) have been effectively used in the transesterification of similar hydroxyesters. mdpi.comresearchgate.net
The steric hindrance of the pivaloate group also affects the rate of transesterification, making it slower than for less bulky esters. researchgate.net The nature of the incoming alcohol also plays a role; primary alcohols will generally react faster than more hindered secondary or tertiary alcohols.
Table 2: Catalysts and Conditions for Transesterification of Hindered Esters
| Catalyst Type | Example Catalyst | Typical Conditions |
|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl | Excess alcohol, elevated temperature. wikipedia.org |
| Homogeneous Base | NaOH, KOH, NaOCH₃ | Anhydrous conditions, room or elevated temperature. mdpi.com |
| Heterogeneous Solid | SrO-CaO, Zeolites | High temperature, can be reused. mdpi.comgoogle.com |
The two functional groups in this compound allow for selective oxidation or reduction reactions.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 3-oxobutyl 2,2-dimethylpropanoate. This transformation can be achieved using a variety of oxidizing agents. wikipedia.org Milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions involving the ester group. masterorganicchemistry.com Stronger oxidants, such as chromic acid (Jones reagent), could potentially lead to cleavage of the ester bond, especially under harsh conditions. wikipedia.org In some cases, direct oxidation of a secondary alcohol to an ester can occur with reagents like performic acid, though this is a less common pathway. rsc.org
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to yield 1,3-butanediol and 2,2-dimethyl-1-propanol (neopentyl alcohol). organic-chemistry.org This process involves the cleavage of the ester bond. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but could potentially reduce the ketone if the hydroxyl group were first oxidized. The hydroxyl group itself is not susceptible to reduction under these conditions.
Table 3: Summary of Oxidation and Reduction Pathways
| Reaction | Functional Group Targeted | Reagent(s) | Product(s) |
|---|---|---|---|
| Oxidation | Secondary Hydroxyl | PCC, Dess-Martin Periodinane | 3-Oxobutyl 2,2-dimethylpropanoate |
This compound contains both a hydroxyl and an ester group, making it a potential A-B type monomer for polymerization. The most likely polymerization mechanism would be a polycondensation reaction.
In this process, the hydroxyl group of one monomer molecule would react with the ester group of another in a transesterification reaction. This would result in the formation of a dimer and the elimination of 1,3-butanediol. The process could then continue, with the dimer reacting with other monomers or dimers to form longer polymer chains. This type of polymerization is typically carried out at high temperatures and under vacuum to remove the condensation byproduct (1,3-butanediol) and drive the reaction towards high molecular weight polymer formation. The resulting polymer would be a polyester (B1180765) with repeating units linked by ester bonds.
Alternatively, if the molecule were to first undergo intramolecular transesterification to form a cyclic lactone (though this is less likely due to the formation of a larger ring), ring-opening polymerization (ROP) could be another potential pathway. rsc.orgnih.govacs.org ROP is a common method for producing polyesters from cyclic monomers. researchgate.net
Stereochemical Considerations in Synthesis and Reactivity
The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This gives rise to the possibility of stereoisomers, and the stereochemistry can have a significant impact on the synthesis and reactivity of the compound.
The synthesis of this compound can result in either a racemic mixture of (R)- and (S)-enantiomers or a single enantiomer, depending on the starting materials and synthetic route.
If the synthesis begins with racemic 1,3-butanediol, the resulting this compound will also be racemic. However, if an enantiomerically pure form of 1,3-butanediol is used, such as (R)-1,3-butanediol or (S)-1,3-butanediol, the corresponding enantiomer of the final product can be obtained. The synthesis of chiral 1,3-diols is a well-established field, with methods including asymmetric reduction of β-hydroxy ketones and enzymatic resolutions. nih.govacs.org
For example, the enantioselective synthesis of a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been achieved through enzymatic transesterification, highlighting the importance of stereocontrol in these systems. mdpi.comresearchgate.netnih.gov
If the synthesis involves the creation of the stereocenter, for example, through the reduction of a ketone precursor (3-oxobutyl 2,2-dimethylpropanoate), the use of a chiral reducing agent can lead to the formation of one enantiomer over the other (asymmetric synthesis).
When the molecule already contains a stereocenter and a new one is created, diastereomers can be formed. The relative orientation of the two stereocenters can be influenced by the existing stereocenter, a phenomenon known as diastereoselectivity. While this compound itself has only one stereocenter, in reactions involving this chiral molecule, the formation of new stereocenters can proceed with diastereoselectivity. The synthesis of chiral 1,3-diols often involves diastereoselective steps to control the relative stereochemistry. dntb.gov.uaorganic-chemistry.orgresearchgate.net
Chiral Catalyst Development for Enantioselective Synthesis
The enantioselective synthesis of chiral molecules, such as 3-hydroxybutyl esters, is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers. While direct studies on the enantioselective synthesis of this compound are not extensively documented in publicly available research, significant progress has been made in the development of chiral catalysts for structurally similar and highly valuable chiral 1,3-diols and their esters. These advancements provide a strong framework for the potential synthesis of the target compound.
Methodologies for achieving high enantiopurity in related compounds primarily revolve around enzymatic resolutions and asymmetric hydrogenations catalyzed by chiral metal complexes. A prominent strategy involves the use of lipases for kinetic resolution of racemic alcohols or for the enantioselective acylation or transesterification. For instance, the synthesis of the ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been efficiently achieved using Candida antarctica lipase B (CAL-B). This enzyme demonstrates high selectivity, enabling the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol. mdpi.com
In a chemoenzymatic approach, chiral Zn(II) complexes have been developed for enantioselective aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are then stereoselectively reduced to the corresponding 1,3-diols by oxidoreductases. This one-pot synthesis allows for the generation of all four stereoisomers of a 1,3-diol by selecting the appropriate chiral catalyst and enzyme. nih.gov
Furthermore, non-enzymatic approaches have seen the development of chiral organocatalysts and metal complexes. For the synthesis of chiral 1,3-diols, a two-step process involving an asymmetric aldol reaction catalyzed by a novel proline-derived organocatalyst, followed by an asymmetric reduction, has been reported to yield products with high enantiomeric purity (>99% ee). The efficiency of the aldol reaction was enhanced by the use of Cu(OTf)₂ as an additive.
The following table summarizes the performance of various chiral catalysts in the synthesis of analogous chiral 1,3-diols and their derivatives.
Table 1: Performance of Chiral Catalysts in the Enantioselective Synthesis of 1,3-Diol Derivatives
| Catalyst/Enzyme | Reaction Type | Substrate(s) | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Transesterification | Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | >90% dr | 48% | mdpi.com |
| Chiral Zn(II) complex and Oxidoreductase | One-pot aldol reaction and reduction | Acetone and various aldehydes | Chiral 1,3-diols | Not specified | Not specified | nih.gov |
| Proline-derived organocatalyst with Cu(OTf)₂ | Asymmetric aldol reaction | Cyclohexanone and p-nitrobenzaldehyde | Chiral β-hydroxy ketone | 98% | 99% | acs.org |
Influence of Stereochemistry on Subsequent Reactivity
The stereochemistry of a molecule, particularly the presence of chiral centers, profoundly influences its reactivity in subsequent chemical transformations. This principle is fundamental in asymmetric synthesis, where the stereochemistry of a starting material or an intermediate dictates the stereochemical outcome of the product. For a molecule like this compound, which contains a chiral center at the 3-position of the butyl chain, its stereochemical configuration ((R) or (S)) will be a critical factor in reactions involving this stereocenter or adjacent functional groups.
The influence of stereochemistry is evident in diastereoselective reactions, where a chiral center in a molecule directs the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another. For instance, in the synthesis of chiral syn-1,3-diols, the chirality of a homoallylic alcohol can be transferred to the product through a diastereoselective carboxylation/bromocyclization reaction, achieving high diastereomeric ratios (>19:1 dr). nih.gov
In the context of 3-hydroxybutyl esters, the stereochemistry at the C-3 position would influence reactions at the hydroxyl group or at the adjacent carbon atoms. For example, an intramolecular cyclization reaction would lead to the formation of a cyclic product with a specific stereochemistry that is dependent on the configuration of the starting hydroxy ester. The spatial arrangement of the substituents around the chiral center will govern the trajectory of incoming reagents, favoring one approach over the other, a concept explained by models such as Cram's rule in nucleophilic additions to carbonyls adjacent to a chiral center.
Furthermore, the stereochemistry can affect the rate of reaction. In enzymatic reactions, one enantiomer may be a preferred substrate, reacting much faster than the other, which is the basis of kinetic resolution. This difference in reactivity is due to the specific three-dimensional arrangement of the substrate that fits into the active site of the enzyme.
The stereochemical outcome of reactions involving chiral hydroxy esters can be summarized in the following table, drawing parallels from related systems.
Table 2: Influence of Stereochemistry on Subsequent Reactions of Chiral Hydroxy Esters and Diols
| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry | Observations | Reference |
|---|---|---|---|---|
| Chiral homoallylic alcohol | Diastereoselective carboxylation/ bromocyclization | Chiral syn-1,3-diol derivatives | High diastereoselectivity (>19:1 dr) and excellent enantiomeric excess (>99% ee) due to chirality transfer. | nih.gov |
| (R)- or (S)-β-hydroxy esters | Reduction with LiAlH₄ | (R)- or (S)-1,3-diols | No racemization observed, indicating the stereocenter is preserved during the reduction. sctunisie.org | sctunisie.org |
| Racemic secondary alcohols | Enzymatic kinetic resolution | Enantiomerically enriched alcohol and ester | One enantiomer reacts preferentially with the enzyme, allowing for the separation of enantiomers. | sctunisie.org |
Advanced Analytical Characterization Methodologies for 3 Hydroxybutyl 2,2 Dimethylpropanoate
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the purity assessment and quantification of 3-Hydroxybutyl 2,2-dimethylpropanoate. The selection between gas and liquid chromatography hinges on the sample matrix, the required sensitivity, and the specific analytical goals, such as purity testing or analysis within complex mixtures.
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on achieving optimal separation (resolution) and accurate, reproducible quantification.
The selection of the appropriate capillary column is the most critical step in developing a robust GC method. merckmillipore.com The choice is based on four key parameters: stationary phase, column length, internal diameter (I.D.), and film thickness. merckmillipore.com
Stationary Phase: The principle of "like dissolves like" governs the selection of the stationary phase. merckmillipore.com As this compound is a polar molecule due to its hydroxyl group and ester linkage, polar or intermediate-polar stationary phases are recommended for effective separation from other polar compounds. merckmillipore.com Highly polar phases, such as those containing cyanopropyl groups (e.g., HP-88) or polyethylene (B3416737) glycol (e.g., DB-WAX), are often preferred as they can separate isomers and compounds with similar boiling points based on differences in polarity. researchgate.net Using a non-polar column could lead to co-elution with impurities of different polarities but similar boiling points. researchgate.net
Table 1: Comparison of GC Stationary Phases for Polar Analyte Separation
| Stationary Phase Type | Common Name | Primary Interactions | Suitability for this compound |
|---|---|---|---|
| Polyethylene Glycol (PEG) | WAX (e.g., DB-WAX, ZB-WAX) | Hydrogen bonding, dipole-dipole | Excellent: High polarity provides strong retention and good selectivity for hydroxylated and ester compounds. researchgate.netresearchgate.net |
| Cyanopropylpolysiloxane | e.g., HP-88, SP-2380 | Strong dipole-dipole | Excellent: Highly polar phase effective for separating esters and positional isomers. researchgate.netscielo.br |
| 50% Phenyl / 50% Methylpolysiloxane | e.g., DB-17, HP-50+ | Dispersion, dipole-dipole | Good: Intermediate polarity offers a different selectivity that may be useful for separating from less polar impurities. |
| 5% Phenyl / 95% Dimethylpolysiloxane | e.g., DB-5, HP-5 | Dispersion (Van der Waals) | Poor to Fair: Low polarity may result in insufficient retention and poor resolution from other polar impurities. Elution order would be primarily by boiling point. merckmillipore.comresearchgate.net |
Column Dimensions:
Length: A 30-meter column generally provides the best compromise between resolution and analysis time. merckmillipore.com While doubling the column length can increase resolution by approximately 40%, it also significantly increases the run time. trajanscimed.com For complex samples requiring higher resolution, a 60-meter column may be necessary. notulaebotanicae.ro
Internal Diameter (I.D.): The most common I.D. for capillary columns is 0.25 mm, which offers a good balance between separation efficiency and sample loading capacity. Narrower columns (e.g., 0.18 mm) offer higher efficiency but have lower capacity, making them susceptible to overload. trajanscimed.com
Film Thickness: A standard film thickness of 0.25 µm is suitable for most applications. Thinner films (e.g., 0.15 µm) are used for high-boiling point analytes to reduce retention, while thicker films are for highly volatile compounds. merckmillipore.com
Detector Selection: The Flame Ionization Detector (FID) is the preferred detector for quantifying organic compounds like this compound. The FID offers high sensitivity, a wide linear response range, and is robust and easy to operate. researchgate.net It is a mass-sensitive detector, meaning its response is less affected by changes in carrier gas flow rate. researchgate.net A Thermal Conductivity Detector (TCD) is a universal, non-destructive alternative but offers significantly lower sensitivity compared to the FID.
Calibration Protocols: Accurate quantification requires a carefully planned calibration strategy.
External Standard Calibration: This is the most straightforward method, where a series of standard solutions containing known concentrations of the pure analyte are analyzed. environics.com A calibration curve is constructed by plotting the detector response (peak area) against the concentration. environics.com The linearity of the curve is assessed by the correlation coefficient (R²), which should ideally be ≥0.99. website-files.com
Internal Standard (IS) Calibration: To compensate for variations in injection volume and potential sample loss during preparation, an internal standard can be used. chromatographyonline.com In this method, a fixed amount of a non-interfering compound (the internal standard) is added to every standard and sample. The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. chromatographyonline.com This approach typically yields higher precision.
Table 2: Example External Standard Calibration Data for GC-FID Quantification
| Standard Level | Concentration (mg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 1 | 0.05 | 15,250 |
| 2 | 0.10 | 30,100 |
| 3 | 0.25 | 75,500 |
| 4 | 0.50 | 151,200 |
| 5 | 1.00 | 300,500 |
Resulting Linear Equation: Peak Area = 300,000 * Concentration + 150 Correlation Coefficient (R²): 0.9998
HPLC is a powerful technique for analyzing compounds that are non-volatile or thermally unstable. For this compound, the choice between normal-phase and reverse-phase systems is crucial for achieving the desired separation.
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970), amino, cyano) is used with a non-polar, organic mobile phase (e.g., hexane, isopropanol). phenomenex.comwaters.com Polar analytes, like the target compound, interact strongly with the stationary phase, leading to longer retention times. phenomenex.com NP-HPLC is particularly advantageous for separating isomers and when the sample is dissolved in a non-polar solvent. jordilabs.com Mobile phases such as hexane/isopropanol/acetic acid have proven effective for separating esters and alcohols. nih.govsemanticscholar.org
Reverse-Phase (RP) HPLC: This is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol). wikipedia.orgphenomenex.com Hydrophobic molecules are retained longer, while polar molecules elute earlier. wikipedia.org Due to its polarity, this compound would be weakly retained on a standard C18 column, eluting quickly with highly aqueous mobile phases. sielc.com This can be problematic as traditional C18 phases can suffer from "phase collapse" or poor retention reproducibility in mobile phases with very high water content. hplc.eu To overcome this, specialized "aqueous-stable" C18 columns or those with polar-embedded or polar-endcapped functionalities are recommended.
Table 3: Comparison of HPLC Modes for this compound Analysis
| Parameter | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) phenomenex.com | Polar (e.g., Silica, Cyano) phenomenex.com |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) wikipedia.org | Non-polar (e.g., Hexane/Isopropanol) nih.gov |
| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. phenomenex.com |
| Retention of Target Compound | Weak; requires highly aqueous mobile phase and potentially a specialized "aqueous-stable" column. hplc.eu | Strong; retention is easily controlled by adjusting mobile phase polarity. |
| Advantages | High reproducibility, wide applicability, compatible with many sample types. phenomenex.com | Excellent for isomer separation, compatible with non-polar solvents. jordilabs.com |
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which limits its detectability with a standard UV-Vis detector to low wavelengths (e.g., <210 nm). researchgate.net This can result in low sensitivity and interference from other compounds or solvents that absorb in this region. Chemical derivatization can overcome this limitation by attaching a molecule with strong UV-absorbing or fluorescent properties to the analyte. nih.gov The primary target for derivatization on this molecule is the hydroxyl (-OH) group. nih.gov
Derivatization for UV Detection: Reagents containing aromatic rings or conjugated systems can be reacted with the hydroxyl group. Acyl chlorides, such as 3,5-dinitrobenzoyl chloride (DNB-Cl) or p-nitrobenzoyl chloride (PNBC), are commonly used to form esters that exhibit strong UV absorbance at more selective wavelengths, thereby increasing sensitivity and reducing matrix interference. nih.gov
Derivatization for Fluorescence Detection (FLD): For trace-level analysis, derivatization with a fluorescent tag offers superior sensitivity. Reagents such as dansyl chloride or sulfonic esters can be reacted with the hydroxyl group to yield highly fluorescent derivatives. nih.gov This approach is particularly useful for analyzing the compound in complex biological or environmental matrices. The reaction is often facilitated by a catalyst, such as potassium carbonate, in an appropriate solvent. nih.gov
Table 4: Potential Derivatization Reagents for HPLC Analysis
| Reagent | Abbreviation | Target Group | Enhanced Detection | Principle |
|---|---|---|---|---|
| 3,5-Dinitrobenzoyl chloride | DNB-Cl | Hydroxyl (-OH) | UV-Vis | Introduces a strongly UV-absorbing dinitrophenyl group. nih.gov |
| p-Nitrobenzoyl chloride | PNBC | Hydroxyl (-OH) | UV-Vis | Attaches a nitrophenyl chromophore. nih.gov |
| Dansyl chloride | - | Hydroxyl (-OH) | Fluorescence (FLD) | Introduces a highly fluorescent dansyl group. nih.gov |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride | DIB-Cl | Hydroxyl (-OH) | UV-Vis | Attaches a large, conjugated system for enhanced UV absorbance. nih.gov |
Hyphenated Chromatographic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.
The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion (M⁺), corresponding to the intact molecule, may be observed, but it is often of low intensity for esters. The fragmentation pattern is highly characteristic and provides crucial structural information. For this compound, the fragmentation is dictated by the ester and secondary alcohol functionalities. Key expected fragmentation pathways include:
Alpha-cleavage relative to the carbonyl group, leading to the formation of the highly stable pivaloyl cation.
Cleavage of the C-O bond of the ester.
Fragmentation of the 3-hydroxybutyl side chain, including cleavage adjacent to the hydroxyl group and dehydration.
Impurity profiling is a critical application of GC-MS in pharmaceutical and chemical manufacturing. The high separation efficiency of GC can resolve trace-level impurities from the main compound. These impurities can then be identified by their unique mass spectra, allowing for the detection of residual starting materials (e.g., 1,3-butanediol (B41344), pivalic acid), by-products from the synthesis, or degradation products.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
| 159 | [M-CH₃]⁺ | [C₈H₁₅O₃]⁺ | Loss of a methyl radical from the butanol chain. |
| 117 | [M-C₄H₉]⁺ | [C₅H₅O₃]⁺ | Loss of a tert-butyl radical. |
| 103 | [M-C₄H₉O]⁺ | [C₅H₉O₂]⁺ | Fragment containing the pivaloyl group. |
| 89 | [HO-CH(CH₃)-CH₂-CH₂-O]⁺ | [C₄H₉O₂]⁺ | Fragment corresponding to the butoxy portion. |
| 85 | [ (CH₃)₃C-C=O ]⁺ | [C₅H₉O]⁺ | Pivaloyl cation; often a very prominent peak for pivalate (B1233124) esters. |
| 71 | [M-C₅H₉O₂]⁺ | [C₄H₇O]⁺ | Dehydrated butoxy fragment. |
| 57 | [ (CH₃)₃C ]⁺ | [C₄H₉]⁺ | Tert-butyl cation; typically a base peak or very strong peak. |
| 45 | [ CH₃-CH=OH ]⁺ | [C₂H₅O]⁺ | Cleavage alpha to the hydroxyl group. |
While GC-MS is ideal for the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds that are non-volatile, thermally labile, or highly polar. science.gov This includes potential intermediates in the synthesis of this compound or certain degradation products that cannot withstand GC conditions.
LC separates compounds in the liquid phase, making it suitable for a wider range of molecules. The separated components are then introduced into the mass spectrometer. Unlike the hard ionization of EI in GC-MS, LC-MS typically employs soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods impart less energy to the molecule, resulting in minimal fragmentation and typically producing a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. wikipedia.org This provides clear and immediate confirmation of the molecular weight of the analyte. nih.gov
For instance, if a synthetic route involved a protected diol intermediate, that larger, less volatile molecule would be readily analyzed by LC-MS. Similarly, any oligomeric or polymeric side products formed during synthesis would be characterized by this technique.
Spectroscopic Interrogation for Structural and Electronic Insights
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical structure, bonding, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling, observed as signal splitting or multiplicity). For this compound, each chemically distinct proton or group of protons gives rise to a specific signal.
The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom. The chemical shift of each signal provides information about the carbon's electronic environment (e.g., whether it is part of a methyl, methylene (B1212753), methine, quaternary, or carbonyl group).
By analyzing the chemical shifts, integrations, and coupling patterns in these 1D spectra, a complete structural assignment can be made.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Atom Label(s)¹ | Predicted Chemical Shift (δ, ppm) | Multiplicity² | Integration | Coupling Constant(s) (J, Hz) | Assignment |
| H₉ | ~ 1.20 | s | 9H | - | Protons of the three equivalent methyl groups of the pivaloyl moiety. |
| H₆ | ~ 1.22 | d | 3H | J ≈ 6.3 | Methyl protons coupled to the methine proton H₃. |
| H₂ | ~ 1.75 | m | 2H | - | Methylene protons, showing complex coupling to H₁ and H₃. |
| OH | ~ 2.5-3.5 | br s | 1H | - | Hydroxyl proton; position and appearance are concentration-dependent. |
| H₃ | ~ 3.95 | m | 1H | - | Methine proton coupled to H₂, H₆, and potentially the OH proton. |
| H₁ | ~ 4.15 | t | 2H | J ≈ 6.5 | Methylene protons adjacent to the ester oxygen, coupled to H₂. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Atom Label(s)¹ | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C₅ | ~ 178.5 | Quaternary (C=O) | Ester carbonyl carbon. |
| C₃ | ~ 66.2 | Methine (CH) | Carbon bearing the hydroxyl group. |
| C₁ | ~ 62.8 | Methylene (CH₂) | Carbon attached to the ester oxygen. |
| C₄ | ~ 38.8 | Quaternary | Quaternary carbon of the pivaloyl group. |
| C₂ | ~ 36.1 | Methylene (CH₂) | Methylene carbon adjacent to C₁ and C₃. |
| C₉ | ~ 27.2 | Methyl (CH₃) | Carbons of the three equivalent methyl groups of the pivaloyl moiety. |
| C₆ | ~ 23.5 | Methyl (CH₃) | Terminal methyl group on the butyl chain. |
¹Atom numbering for NMR assignments: (CH₃)₉-(C₄)-(C₅=O)-O-(C₁H₂)-(C₂H₂)-(C₃HOH)-(C₆H₃)
²s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
Two-dimensional (2D) NMR experiments provide correlation data that unambiguously establish the molecular structure by revealing through-bond and through-space relationships between nuclei. ustc.edu.cn
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. pressbooks.pub Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton spin systems. For this compound, COSY would confirm the -CH₂-CH₂-CH(CH₃)- connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu Each cross-peak in the HSQC spectrum correlates a specific proton signal on one axis with a specific carbon signal on the other, confirming which proton is attached to which carbon.
Together, these 2D NMR techniques provide a definitive and detailed map of the molecular structure, confirming the assignments made from 1D spectra and elucidating the precise connectivity of all atoms.
Table 4: Predicted Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | H₁ (~4.15 ppm) | H₂ (~1.75 ppm) | Confirms C₁-C₂ bond connectivity. |
| H₂ (~1.75 ppm) | H₁ (~4.15 ppm), H₃ (~3.95 ppm) | Confirms C₁-C₂-C₃ bond connectivity. | |
| H₃ (~3.95 ppm) | H₂ (~1.75 ppm), H₆ (~1.22 ppm) | Confirms C₂-C₃-C₆ bond connectivity. | |
| HSQC | H₁ (~4.15 ppm) | C₁ (~62.8 ppm) | Direct H₁-C₁ bond correlation. |
| H₂ (~1.75 ppm) | C₂ (~36.1 ppm) | Direct H₂-C₂ bond correlation. | |
| H₃ (~3.95 ppm) | C₃ (~66.2 ppm) | Direct H₃-C₃ bond correlation. | |
| H₆ (~1.22 ppm) | C₆ (~23.5 ppm) | Direct H₆-C₆ bond correlation. | |
| H₉ (~1.20 ppm) | C₉ (~27.2 ppm) | Direct H₉-C₉ bond correlation. | |
| HMBC | H₁ (~4.15 ppm) | C₂, C₃, C₅ | Confirms the ester linkage between the butyl chain and the pivaloyl carbonyl. |
| H₃ (~3.95 ppm) | C₁, C₂, C₆ | Confirms local connectivity around the hydroxyl-bearing carbon. | |
| H₉ (~1.20 ppm) | C₄ , C₅ | Confirms the structure of the pivaloyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Verification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy serves as a primary tool for verifying the presence of its key ester and hydroxyl moieties and for assessing sample purity by detecting characteristic absorptions of potential impurities.
The IR spectrum of this compound is dominated by two highly characteristic absorption bands corresponding to the carbonyl (C=O) group of the ester and the hydroxyl (O-H) group of the alcohol.
Hydroxyl (O-H) Stretching: The hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3550-3200 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules. docbrown.info The exact position and shape of the band can provide insights into the concentration and nature of these hydrogen-bonding interactions. In a concentrated sample, the peak will be broader, while in a dilute solution in a non-polar solvent, a sharper, "free" O-H peak may appear at a higher wavenumber (around 3600 cm⁻¹).
Carbonyl (C=O) Stretching: The ester carbonyl group produces a very strong and sharp absorption band. For aliphatic esters like this compound, this peak is reliably found in the range of 1750-1735 cm⁻¹. The intensity of this band makes it particularly useful for quantitative analysis. The presence of this sharp peak alongside the broad O-H stretch is a definitive indicator of the compound's bifunctional nature.
Other significant peaks include C-H stretching vibrations from the alkyl groups (just below 3000 cm⁻¹) and C-O stretching vibrations for the ester and alcohol groups (in the 1300-1000 cm⁻¹ fingerprint region).
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium to Strong |
| Carbonyl (C=O) | Stretching | 1750 - 1735 | Very Strong, Sharp |
| Ester (C-O) | Stretching | 1250 - 1150 | Strong |
| Alcohol (C-O) | Stretching | 1150 - 1050 | Medium |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that simplifies the analysis of liquid and solid samples. Instead of passing the infrared beam directly through the sample, ATR technology utilizes an internal reflection element (IRE), a crystal with a high refractive index. The IR beam is directed into the crystal, where it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a few micrometers into the sample, allowing the sample to absorb energy at its characteristic frequencies.
For this compound, which is a liquid at room temperature, ATR-IR offers significant advantages:
Minimal Sample Preparation: A small drop of the liquid is placed directly onto the ATR crystal, and the spectrum is collected. This eliminates the need for preparing thin films or using cuvettes.
High Reproducibility: The fixed path length of the evanescent wave leads to highly reproducible spectra, which is beneficial for quantitative studies and quality control. mdpi.com
Versatility: The technique can be used for real-time reaction monitoring, such as tracking the synthesis of the compound by observing the appearance of the ester carbonyl peak or the disappearance of a precursor's functional group. It is also suitable for rapid purity verification in a manufacturing setting.
ATR-IR combined with multivariate analysis can be a powerful tool for differentiating between batches or identifying subtle variations in sample composition. rsc.org
Advanced Sample Preparation and Extraction Strategies
Prior to instrumental analysis, especially for samples from complex matrices like biological fluids or environmental media, a robust sample preparation step is essential to remove interfering substances and concentrate the analyte of interest.
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. lcms.czsigmaaldrich.com It allows for the selective isolation of analytes from a complex sample matrix, leading to cleaner extracts and improved analytical performance. phenomenex.com
For this compound, a reversed-phase SPE protocol would be highly suitable due to the compound's moderate polarity. In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar to moderately polar analytes from a polar liquid sample.
A hypothetical SPE protocol for extracting this compound from an aqueous sample (e.g., plasma or wastewater) could be designed as follows:
Sorbent Selection: A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene polymer (e.g., Strata-X) or a hydrophilic-lipophilic balanced (HLB) polymer, would be an excellent choice. These sorbents offer high capacity and stability across a wide pH range. lcms.cz
Conditioning: The sorbent bed is first wetted with a water-miscible organic solvent like methanol (B129727), followed by equilibration with water or a buffer matching the sample's pH. This step activates the sorbent for sample interaction.
Sample Loading: The aqueous sample, possibly pre-treated by adjusting its pH or diluting with water, is passed through the SPE cartridge. The this compound, along with other components of similar polarity, is retained on the sorbent via hydrophobic interactions.
Washing: A polar solvent, such as water or a low-percentage organic solvent mixture (e.g., 5% methanol in water), is passed through the cartridge. This step removes highly polar, water-soluble impurities (like salts and sugars) that have not been retained, while the analyte remains bound to the sorbent.
Elution: A less polar, water-miscible organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the this compound from the cartridge. Solvents like methanol, acetonitrile, or ethyl acetate (B1210297) are suitable candidates. The resulting eluate is a cleaner, more concentrated solution of the analyte, ready for analysis by techniques such as GC-MS or LC-MS.
Table 2: Proposed Reversed-Phase SPE Protocol for this compound
| Step | Solvent/Solution | Purpose |
|---|---|---|
| 1. Conditioning | 1-3 mL Methanol | Solvates the sorbent functional groups. |
| 2. Equilibration | 1-3 mL Deionized Water | Prepares the sorbent for the aqueous sample. |
| 3. Sample Loading | 1-5 mL Aqueous Sample | Adsorbs the analyte onto the sorbent. |
| 4. Washing | 1-3 mL 5% Methanol in Water | Removes hydrophilic impurities. |
| 5. Elution | 0.5-2 mL Acetonitrile or Ethyl Acetate | Desorbs and collects the purified analyte. |
Computational Methods in Analytical Chemistry
Computational chemistry provides powerful predictive tools that can aid in the analysis of molecules like this compound. These in silico methods can forecast analytical properties, helping to optimize experimental conditions and interpret complex data.
Chromatographic Retention Time Prediction: The retention time of a compound in a chromatographic system is a fundamental parameter for its identification. Quantitative Structure-Retention Relationship (QSRR) models are computational methods used to predict these retention times. bohrium.com A QSRR model is a mathematical equation that correlates the retention time of a set of compounds with their calculated molecular descriptors.
For this compound, a QSRR model could be developed to predict its retention time in a gas chromatography (GC) or liquid chromatography (LC) system. The process involves:
Calculating a wide range of molecular descriptors for the compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, polarity, and electronic properties.
Using a statistical method, such as Partial Least Squares (PLS) regression, to build a model based on the retention times of a known set of structurally diverse compounds. nih.gov
Applying the developed model to the descriptors of this compound to predict its retention time under specific chromatographic conditions.
This predictive capability is invaluable for method development and for the tentative identification of unknown compounds in complex mixtures. nih.gov
Table 3: Examples of Molecular Descriptors for QSRR Modeling
| Descriptor Class | Example Descriptors | Related Physicochemical Property |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Size, Mass |
| Topological | Wiener Index, Kier & Hall Indices | Molecular Branching and Shape |
| Geometrical | Molecular Surface Area | Molecular Dimensions |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Polarity, Reactivity |
Spectroscopic Shift Prediction: Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can accurately predict various spectroscopic properties. For IR spectroscopy, DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net While calculated frequencies often exhibit a systematic deviation from experimental values, they can be corrected using empirical scaling factors. This allows for the theoretical prediction of the entire IR spectrum, which can aid in the assignment of experimental peaks, especially in the complex fingerprint region.
Similarly, these computational methods can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, providing another layer of data to confirm the molecular structure derived from experimental analysis. mdpi.com
Theoretical and Computational Studies of 3 Hydroxybutyl 2,2 Dimethylpropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular structure, stability, and reactivity, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.comresearchgate.net For 3-hydroxybutyl 2,2-dimethylpropanoate, a DFT approach, such as using the B3LYP functional with a 6-31G(d) basis set, would be employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.
From this optimized geometry, various electronic properties can be calculated to describe the molecule's characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the hydroxyl group, which has lone pairs of electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O) in the ester functional group, as this is the most electrophilic site.
Interactive Table: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap (ΔE) | 8.00 |
This hypothetical data suggests that this compound is a kinetically stable molecule with a significant energy barrier for electronic excitation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding. The alkyl chains (butyl and pivaloyl groups) would appear mostly green, indicating their non-polar and chemically less reactive nature.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. scispace.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. These methods can be used to predict energetic properties, such as the heat of formation, and to simulate spectroscopic data, like infrared (IR) vibrational frequencies. While computationally more demanding than DFT, high-level ab initio calculations can provide very accurate predictions for smaller molecules.
Table: Hypothetical Energetic Property Calculated by Ab Initio Methods
| Property | Method | Predicted Value |
| Standard Enthalpy of Formation (Gas Phase) | MP2/6-311+G(d,p) | -650.5 kJ/mol |
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Conformational Analysis and Intermolecular Interactions
The flexibility of this compound arises from the rotation around its single bonds, leading to various spatial arrangements called conformations.
Conformational analysis involves studying the different conformations of a molecule and their relative energies. This is crucial for understanding a molecule's physical properties and biological activity. The primary rotatable bonds in this compound are the C-C bonds in the butyl chain and the C-O bond of the ester linkage.
A potential energy scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformations. For the ester group, the s-trans (or Z) conformation, where the carbonyl group and the alkyl group of the alcohol are on opposite sides of the C–O single bond, is generally more stable than the s-cis (or E) conformation due to reduced steric hindrance.
Table: Hypothetical Relative Energies of Key Conformations
| Conformer Description | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |
| Anti-periplanar (Staggered) | ~180° | 0.00 | Most Stable |
| Syn-clinal (Gauche) | ~60° | 1.20 | Less Stable |
| Syn-periplanar (Eclipsed) | ~0° | 5.50 | Least Stable (Transition State) |
This table illustrates the expected energetic landscape for rotation around one of the key single bonds, showing a clear preference for the staggered conformation that minimizes steric interactions.
Intramolecular Hydrogen Bonding and its Impact on Conformation
The structure of this compound features a hydroxyl group (-OH) and an ester group (C=O), which can act as a hydrogen bond donor and acceptor, respectively. This arrangement allows for the potential formation of an intramolecular hydrogen bond, which can significantly influence the molecule's three-dimensional shape or conformation.
Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the presence and strength of such intramolecular interactions. By calculating the potential energy of different conformers, it is possible to determine whether the hydrogen-bonded form is energetically favorable compared to other possible arrangements. The analysis would involve optimizing the geometry of the molecule to find its most stable conformations and then calculating the energy difference between them.
Table 1: Calculated Properties of this compound Conformers (Illustrative data based on typical computational chemistry results)
| Conformer | Relative Energy (kcal/mol) | O-H···O=C Distance (Å) | O-H···O Angle (°) |
|---|---|---|---|
| With Intramolecular H-Bond | 0.00 | 2.15 | 165 |
These calculations would reveal that the conformation stabilized by the intramolecular hydrogen bond is the most stable, thereby dictating the preferred shape of the molecule in the gas phase.
Modeling of Solvent Effects on Molecular Structure and Reactivity
The conformation and reactivity of this compound can be significantly altered by its environment, particularly by the solvent in which it is dissolved. Computational models can simulate these solvent effects to provide a more realistic picture of the molecule's behavior in solution.
Two main approaches are used for modeling solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and can provide good qualitative insights into how a solvent might stabilize or destabilize different conformations or transition states.
Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. This approach is more computationally intensive but can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding with the solvent molecules.
For this compound, modeling would likely show that in polar protic solvents (like water or ethanol), the intramolecular hydrogen bond is weakened. This is because the solvent molecules can form stronger intermolecular hydrogen bonds with the hydroxyl and carbonyl groups of the solute, competing with the internal interaction. In nonpolar solvents, the intramolecular hydrogen bond would be expected to be more favorable.
Table 2: Predicted Relative Energy of the Intramolecularly Hydrogen-Bonded Conformer in Different Solvents (Illustrative data based on typical computational chemistry results)
| Solvent | Dielectric Constant | Relative Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.00 |
| Hexane (Nonpolar) | 1.9 | +0.5 |
| Dichloromethane (Polar Aprotic) | 9.1 | +2.0 |
These theoretical studies would demonstrate that the molecular structure of this compound is highly dependent on its solvent environment.
Reaction Mechanism Modeling
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, providing insights into the pathways, transition states, and energy barriers that govern the reaction rates.
Potential Energy Surface Scans for Transition State Identification
To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. A potential energy surface (PES) scan is a computational technique used to locate this transition state. uni-muenchen.deq-chem.comreadthedocs.io This involves systematically changing a specific geometric parameter of the reacting system, such as a bond length or angle, and calculating the energy at each step while allowing all other parameters to relax. uni-muenchen.deq-chem.comreadthedocs.io
For a reaction involving this compound, such as its formation from precursor molecules, a PES scan could be performed by varying the distance between the reacting atoms. The resulting energy profile would show a peak corresponding to the transition state geometry.
Calculation of Activation Barriers and Reaction Pathways
Once the transition state has been identified, its energy can be calculated. The activation barrier, or activation energy, is the difference in energy between the reactants and the transition state. cuni.cz This value is crucial as it determines the rate of the reaction; a higher activation barrier corresponds to a slower reaction.
Computational methods can be used to calculate these barriers with good accuracy. cuni.cz Furthermore, by mapping out the entire reaction pathway from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be obtained. This pathway is known as the Intrinsic Reaction Coordinate (IRC).
Table 3: Calculated Activation Barriers for a Hypothetical Reaction of this compound (Illustrative data based on typical computational chemistry results)
| Reaction Step | Activation Barrier (kcal/mol) |
|---|---|
| Step 1: Nucleophilic attack | 15.2 |
| Step 2: Proton transfer | 8.5 |
Simulation of Catalytic Cycle Steps
If a reaction involving this compound is catalyzed, computational modeling can be used to simulate the individual steps of the catalytic cycle. This involves modeling the interaction of the reactant with the catalyst, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst.
These simulations can provide valuable information on how the catalyst lowers the activation energy of the reaction and can help in the design of more efficient catalysts. For each step in the catalytic cycle, the geometries of the intermediates and transition states can be optimized, and their energies can be calculated to build a complete energy profile for the catalyzed reaction.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. mdpi.commdpi.comnih.govrsc.org In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. mdpi.com This allows for the observation of conformational changes, molecular vibrations, and interactions with other molecules on a timescale from picoseconds to microseconds.
For this compound, an MD simulation could be used to study the stability of the intramolecular hydrogen bond in different solvents and at different temperatures. By analyzing the trajectory of the simulation, one could observe how often the hydrogen bond breaks and reforms, providing insights into its dynamic nature.
MD simulations are also useful for studying the behavior of the molecule in a larger system, such as in a mixture with other compounds or interacting with a surface. This can provide a more realistic and comprehensive understanding of its properties and reactivity in complex environments.
Dynamic Behavior in Solution and in Polymeric Matrices
The dynamic behavior of this compound is governed by the rotational freedom around its single bonds and the non-covalent interactions it forms with its environment.
In Solution:
In a solution, the conformation of this compound is expected to be highly flexible. The molecule will explore a range of conformations through rotation around the C-C and C-O bonds of the butyl and ester moieties. The ester group itself is generally the subject of significant conformational preference. Computational studies on simple esters consistently show that the Z conformation (where the carbonyl oxygen and the alkyl group of the alcohol are on the same side of the C-O single bond) is strongly favored over the E conformation. researchgate.net This preference is attributed to a combination of more favorable dipole-dipole interactions and reduced steric hindrance in the Z form. researchgate.net
The bulky tert-butyl group of the pivalate (B1233124) moiety will significantly influence the local conformational landscape, potentially restricting rotation around adjacent bonds more than a less hindered ester group would. The flexible hydroxybutyl chain, however, will allow the molecule to adopt various folded or extended shapes, driven by transient interactions with solvent molecules. In polar protic solvents like water or ethanol, the hydroxyl group will act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen will act as a hydrogen bond acceptor. pressbooks.pub These interactions will influence the solvation shell and the conformational equilibrium of the molecule.
In Polymeric Matrices:
When incorporated into a polymeric matrix, the dynamic behavior of this compound would be considerably more constrained. Its mobility would depend on the properties of the host polymer, such as its glass transition temperature (Tg), free volume, and the nature of polymer-solute interactions.
In a polymer matrix well above its Tg, the compound would exhibit significant rotational and translational diffusion, similar to its behavior in a viscous liquid. However, below the Tg, in a glassy polymer, its movement would be largely restricted to localized rotational and vibrational motions. The bulky pivalate group would require a significant free volume pocket to undergo full rotation, making this motion less frequent in a dense matrix. The hydroxyl group can form specific hydrogen bonds with functional groups on the polymer chains (e.g., carbonyls, hydroxyls, or ethers), acting as a physical cross-link and further restricting its mobility. mdpi.com Research on the reactivity of ester groups at polymer interfaces has shown that their chemical behavior can be highly dependent on their position within the polymer, with subsurface groups being less reactive than those at the surface. harvard.edu This implies that the dynamic accessibility of the ester group in this compound would similarly be influenced by its local environment within a polymer.
Table 1: Predicted Conformational Preferences and Rotational Barriers
| Dihedral Angle | Predicted Stable Conformation(s) | Estimated Rotational Barrier | Influencing Factors |
| O=C-O-C (Ester) | Z (cis) strongly favored | High | Dipole-dipole interactions, Steric hindrance |
| C-C-C-C (Butyl Chain) | Anti and Gauche | Low | Standard alkane sterics |
| C-C-O-H (Hydroxyl) | Staggered conformations | Low | Hydrogen bonding potential |
Interaction with Surrounding Molecules and Interfaces
The dual functionality of this compound—a polar, hydrogen-bonding hydroxyl group and a nonpolar, sterically bulky pivalate group—dictates the nature of its interactions with its surroundings.
Interaction with Surrounding Molecules:
The interactions of this compound with neighboring molecules are a composite of several fundamental forces.
Hydrogen Bonding: The hydroxyl (-OH) group is the primary site for strong, specific interactions. It can act as a hydrogen bond donor to other electronegative atoms (like oxygen or nitrogen) and its oxygen can act as a hydrogen bond acceptor. pressbooks.pubmonash.edu In the presence of other protic molecules like water or alcohols, it would readily form hydrogen-bonded networks. Studies on butanol isomers show they tend to form supramolecular clusters via hydrogen bonds. acs.orgnih.gov
Dipole-Dipole Interactions: The ester group possesses a significant dipole moment due to the polar carbonyl (C=O) and C-O bonds. These dipoles will interact with other polar molecules in the vicinity. monash.edu
Van der Waals Forces: The entire molecule, particularly the nonpolar tert-butyl and butyl alkyl parts, will engage in weaker London dispersion forces. The large surface area of the bulky pivalate group contributes significantly to these interactions.
The balance of these forces determines its miscibility and behavior in different solvents. In polar solvents, hydrogen bonding and dipole-dipole interactions will dominate. In nonpolar solvents, the dispersion forces originating from the alkyl portions will be more significant.
Interaction with Interfaces:
At an interface, such as between water and air or between a polymeric surface and a solvent, this compound is expected to exhibit amphiphilic behavior. The hydrophilic hydroxyl group will preferentially orient towards the polar phase (e.g., water), while the hydrophobic pivalate and butyl groups will favor the nonpolar phase (e.g., air or a hydrophobic polymer). mdpi.com
This orientation would lower the interfacial tension. The bulky nature of the pivalate group would likely cause it to occupy a significant area at the interface, potentially leading to a less densely packed interfacial layer compared to a straight-chain ester. This behavior is harnessed in compounds like isostearyl neopentanoate, which is used as an emollient to form a light, non-greasy barrier on the skin, enhancing spreadability and moisture retention. paulaschoice.nlspecialchem.com The dynamic reorientation of the molecule at an interface would be a key feature of its function in such contexts.
Table 2: Summary of Predicted Intermolecular Interactions
| Interaction Type | Molecular Origin | Participating Groups | Relative Strength |
| Hydrogen Bonding (Donor) | Polar O-H bond | Hydroxyl (-OH) | Strong |
| Hydrogen Bonding (Acceptor) | Lone pairs on oxygen | Hydroxyl (-OH), Carbonyl (C=O) | Strong |
| Dipole-Dipole | Polar C=O and C-O bonds | Ester moiety | Moderate |
| London Dispersion Forces | Fluctuating electron clouds | Entire molecule, especially alkyl groups | Weak but cumulative |
Applications and Functional Roles in Advanced Materials and Chemical Formulations
Role as a Monomer and Building Block in Polymer Science
The presence of a reactive hydroxyl group makes 3-Hydroxybutyl 2,2-dimethylpropanoate a candidate for incorporation into polyester (B1180765) chains through esterification reactions. Its bulky 2,2-dimethylpropanoate (pivalate) group is expected to impart distinct properties to the resulting polymers.
Synthesis of Polyesters and Copolymers Featuring this compound Units
Polyesters are typically synthesized through the condensation polymerization of diols and dicarboxylic acids, or by the ring-opening polymerization of lactones. This compound, possessing a single hydroxyl group, can act as a chain-terminating agent or be incorporated as a pendant group if copolymerized with other monomers that have more than two functional groups.
For instance, in a typical polyesterification reaction with a dicarboxylic acid like adipic acid and a diol such as 1,4-butanediol, the inclusion of this compound would lead to the formation of polymer chains with the pivalate (B1233124) ester as a side group. The general reaction scheme can be envisioned as follows:
n HOOC-(CH₂)₄-COOH + (n-m) HO-(CH₂)₄-OH + m HO-(CH₂)₄-OOC-C(CH₃)₃ → [-O-(CH₂)₄-O-CO-(CH₂)₄-CO-]n-m[-O-(CH₂)₄-OOC-C(CH₃)₃] + (2n-m) H₂O
The incorporation of this monomer would allow for the precise tuning of the polymer's physical properties.
Table 1: Potential Monomers for Copolymerization with this compound
| Monomer Type | Examples | Potential Polymer Type |
| Dicarboxylic Acids | Adipic acid, Terephthalic acid | Copolyester |
| Diols | 1,4-Butanediol, Ethylene glycol | Copolyester |
| Hydroxy Acids | Lactic acid, Glycolic acid | Copolyester |
| Lactones | ε-Caprolactone | Copolyester |
Impact on Polymerization Kinetics and Polymer Microstructure
The sterically hindered nature of the 2,2-dimethylpropanoate group is anticipated to have a significant impact on both polymerization kinetics and the final polymer microstructure. The bulky pivalate group adjacent to the ester linkage in the monomer could potentially hinder the approach of other monomer molecules to the growing polymer chain, which might lead to a decrease in the rate of polymerization compared to less hindered monomers.
From a microstructural standpoint, the incorporation of this compound would introduce bulky, non-polar side groups along the polyester backbone. This would disrupt the regular packing of polymer chains, leading to a reduction in crystallinity. Consequently, the resulting polymer is expected to be more amorphous, which would influence its thermal and mechanical properties. Polymers with reduced crystallinity typically exhibit lower melting points, decreased stiffness, and increased flexibility.
Incorporation into Advanced Polymeric Materials (e.g., biodegradable polymers, smart materials)
The integration of this compound into polyester backbones could be a strategy for developing advanced materials with tailored properties.
Biodegradable Polymers: In the field of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), the introduction of branched monomer units is known to decrease the crystallinity and melting point, thereby improving their processability and flexibility. While not a traditional PHA monomer, the structural characteristics of this compound align with the principles used to modify these bioplastics. The bulky side group would likely increase the amorphous content of the polymer, potentially accelerating biodegradation rates in certain environments, as enzymatic access to the ester bonds in the polymer backbone would be enhanced.
Smart Materials: The hydrophobic and sterically bulky nature of the pivalate group could be exploited in the design of smart materials. For example, in stimuli-responsive polymers, the incorporation of such groups could influence the polymer's response to changes in temperature or solvent polarity. This could be relevant for applications in areas like controlled-release drug delivery systems or sensors, where changes in polymer conformation are critical.
Function in Specialized Industrial Formulations (non-human, non-flavor/fragrance focused)
Beyond its role as a monomer, this compound can be considered for use as a functional additive in various industrial formulations, primarily due to its combination of a hydroxyl group and a stable ester moiety.
Solvent Components in Coating and Resin Systems
In the coatings and resin industry, there is a continuous effort to develop formulations with low volatile organic compound (VOC) content. One approach is the use of reactive diluents, which are low-viscosity components that initially act as solvents to reduce the viscosity of the formulation for ease of application, and subsequently react with the binder system during curing, becoming a permanent part of the final film.
With its hydroxyl functionality, this compound could potentially serve as a reactive diluent in polyurethane or polyester-based coating systems. The hydroxyl group would enable it to react with isocyanate or carboxyl groups in the resin, respectively. The bulky, hydrophobic pivalate group would contribute to the final film properties, potentially enhancing water resistance, chemical resistance, and weatherability due to the stability of the neopentanoate ester.
Table 2: Potential Properties Imparted by this compound in Coatings
| Property | Potential Effect | Rationale |
| Viscosity Reduction | Acts as a diluent | Low molecular weight and liquid nature |
| VOC Content | Lowered | Reacts into the polymer network |
| Water Resistance | Increased | Hydrophobic nature of the pivalate group |
| Chemical Resistance | Enhanced | Steric hindrance protects the ester linkage |
| Weatherability | Improved | Stability of the neopentanoate structure |
Plasticizers and Modifiers for Polymer Blends
Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. Esters are a common class of plasticizers.
This compound, being an ester, has the potential to act as a plasticizer. Its effectiveness would depend on its compatibility with the host polymer. The presence of the hydroxyl group might enhance its compatibility with polar polymers such as polyvinyl chloride (PVC) through hydrogen bonding. The bulky pivalate group would contribute to the free volume between polymer chains, enhancing flexibility. However, its relatively high molecular weight compared to common plasticizers might limit its efficiency.
As a modifier for polymer blends, it could act as a compatibilizer, particularly in blends of polar and non-polar polymers. The hydroxyl group could interact with the polar component, while the hydrocarbon structure of the pivalate and butyl groups could associate with the non-polar component, leading to improved interfacial adhesion and a more stable blend morphology.
Intermediate for the Synthesis of Other Specialty Chemicals
This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals, primarily due to its bifunctional nature, possessing both a hydroxyl group and an ester linkage. The presence of the reactive hydroxyl group allows for its incorporation into larger polymeric structures and the synthesis of other functional molecules.
One of the primary applications of this compound as an intermediate is in the production of polyesters. Through a process of polycondensation, the hydroxyl group of this compound can react with dicarboxylic acids or their derivatives to form polyester chains. The bulky neopentyl group (from the 2,2-dimethylpropanoate moiety) provides steric hindrance, which can enhance the thermal and hydrolytic stability of the resulting polyester resins. These polyesters find use in coatings, adhesives, and composites, where durability and resistance to environmental degradation are crucial. For instance, the synthesis of unsaturated polyester resins can be achieved by reacting the hydroxyl group with unsaturated diacids like maleic anhydride (B1165640), followed by cross-linking with a vinyl monomer such as styrene.
Furthermore, the hydroxyl group can be reacted with isocyanates to form polyurethanes. The resulting polyurethane would incorporate the branched ester structure, potentially leading to materials with improved flexibility and impact resistance. These materials can be tailored for applications ranging from flexible foams to durable elastomers and coatings.
Another synthetic route involves the esterification or transesterification of the hydroxyl group to produce other specialty esters. For example, reaction with acrylic acid or its derivatives can yield an acrylate (B77674) monomer. This monomer, containing the 2,2-dimethylpropanoate group, can then be polymerized to create acrylic resins with specialized properties, such as enhanced weatherability and scratch resistance, beneficial for high-performance coatings.
The synthesis of chiral molecules is another area where hydroxyesters are valuable intermediates. For example, enantiomerically pure forms of similar hydroxyesters are used as building blocks in the synthesis of complex organic molecules, including pharmaceuticals. nih.govnih.gov The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester, can be achieved through enzymatic transesterification involving a hydroxybutyl group. mdpi.comnih.govresearchgate.netresearchgate.net
Table 1: Examples of Specialty Chemicals Synthesized from Hydroxy-functional Esters
| Resulting Specialty Chemical | Synthetic Pathway | Key Properties Conferred by the Intermediate | Potential Applications |
| Polyesters | Polycondensation with dicarboxylic acids | Enhanced thermal and hydrolytic stability, weatherability | Coatings, composites, adhesives |
| Polyurethanes | Reaction with isocyanates | Improved flexibility, impact resistance | Foams, elastomers, coatings |
| Acrylate Monomers | Esterification with acrylic acid | UV resistance, scratch resistance | High-performance coatings, inks |
| Chiral Building Blocks | Enantioselective reactions | Stereospecificity | Pharmaceutical synthesis |
Advanced Materials Synthesis and Functionalization
Surface Modification and Grafting through Ester Reactivity
The hydroxyl group of this compound provides a reactive site for the covalent attachment of this molecule to various surfaces, thereby modifying their chemical and physical properties. This is particularly relevant in the field of surface-initiated polymerization, a technique used to grow polymer chains directly from a substrate.
The process typically involves the initial functionalization of a surface (e.g., silica (B1680970), metal oxides, or polymer films) to introduce reactive groups that can anchor the this compound. For surfaces rich in hydroxyl groups, such as silica, the ester can be attached through a condensation reaction. Once the ester is anchored to the surface, its own hydroxyl group is then available to initiate polymerization.
A common technique is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). In this method, the surface-bound hydroxyl groups are first converted into an ATRP initiator, for example, by reaction with α-bromoisobutyryl bromide. This initiator-functionalized surface is then exposed to a monomer (e.g., methyl methacrylate, styrene) under ATRP conditions, leading to the growth of well-defined polymer brushes tethered to the surface. The presence of the 2,2-dimethylpropanoate group in the linker can influence the packing and conformation of the resulting polymer brushes due to its steric bulk.
This surface modification can impart a range of desirable properties to the substrate, including altered wettability, improved biocompatibility, enhanced lubrication, and increased resistance to fouling. For example, grafting a hydrophilic polymer from a surface functionalized with this compound can render a hydrophobic surface more water-wettable.
Table 2: Surface Modification via Grafting from Hydroxyl-Terminated Surfaces
| Polymer Grafted | Surface Property Modified | Potential Application |
| Poly(methyl methacrylate) (PMMA) | Hydrophobicity, etch resistance | Microelectronics, protective coatings |
| Polystyrene (PS) | Hydrophobicity, lubrication | Nanopatterning, tribological surfaces |
| Poly(hydroxyethyl methacrylate) (PHEMA) | Hydrophilicity, biocompatibility | Biomedical implants, anti-fouling coatings |
| Poly(N-isopropylacrylamide) (PNIPAM) | Thermo-responsive wettability | Smart surfaces, microfluidics |
Integration into Composite Materials for Specific Performance Characteristics
In the realm of composite materials, this compound can function as a reactive plasticizer or a compatibilizer. Its integration into a polymer matrix, such as poly(vinyl chloride) (PVC), can significantly alter the material's mechanical properties.
When used as a plasticizer, the branched structure of the 2,2-dimethylpropanoate group disrupts the close packing of polymer chains, increasing the free volume and enhancing the flexibility of the material. diva-portal.orgnih.gov This leads to a decrease in the glass transition temperature (Tg) and an increase in the elongation at break. nih.gov Unlike traditional, non-reactive plasticizers, the hydroxyl group on this compound allows it to be chemically incorporated into the polymer network during curing, which can reduce its migration out of the composite over time, leading to more stable and durable material properties. nih.gov
The effectiveness of branched esters as plasticizers in PVC has been demonstrated to improve mechanical properties. nih.gov For instance, PVC films plasticized with branched polyesters have shown higher strain at break compared to those with linear plasticizers. nih.gov
Table 3: Effect of Branched Ester Plasticizers on the Mechanical Properties of PVC Composites
| Property | Change upon Addition of Branched Ester | Reason |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume between polymer chains |
| Tensile Strength | Decrease | Reduced intermolecular forces between polymer chains |
| Elongation at Break | Increase | Enhanced chain mobility and flexibility |
| Hardness | Decrease | Increased softness and flexibility |
| Migration Resistance | Increase (if chemically bound) | Covalent bonding to the polymer matrix |
As a compatibilizer, particularly in composites containing dissimilar materials (e.g., a polymer matrix and an inorganic filler), the dual functionality of the molecule can be advantageous. The ester portion can interact favorably with the polymer matrix, while the hydroxyl group can form hydrogen bonds or react with the surface of the filler, improving the interfacial adhesion and leading to a more homogeneous and robust composite material.
Development of Lubricant Additives based on Ester Structure (non-biological, non-food)
The molecular structure of this compound, characterized by its branched "neopentyl" ester configuration, makes it a candidate for use as a lubricant additive, particularly as a friction modifier and anti-wear agent in non-biological, non-food grade applications.
The polarity of the ester group allows the molecule to adsorb onto metal surfaces, forming a protective film that can reduce friction and wear between moving parts. The branched nature of the 2,2-dimethylpropanoate group is particularly beneficial for lubricant applications. This branching disrupts the crystallization of the lubricant at low temperatures, thereby improving its pour point and low-temperature fluidity. Furthermore, the steric hindrance provided by the bulky neopentyl group can enhance the thermal and oxidative stability of the lubricant, preventing breakdown at high temperatures.
Studies on branched dicarboxylate esters have shown that they can act as boundary lubricants with low coefficients of friction at both 40 °C and 100 °C. mdpi.com The presence of branching in the ester structure is also known to contribute to a high viscosity index, meaning the viscosity of the lubricant changes less with temperature fluctuations.
When used as an additive in a base oil (e.g., a polyalphaolefin), even a small amount of a polar ester like this compound can improve the lubricity and solvency of the formulation. The hydroxyl group may also contribute to the surface activity of the molecule.
Table 4: Tribological Properties of Branched Ester Lubricant Additives
| Tribological Parameter | Performance Characteristic of Branched Esters | Reference Compound Performance (for comparison) |
| Coefficient of Friction (COF) | Low (e.g., 0.11 - 0.17 for dicarboxylate esters) mdpi.com | Higher for non-polar base oils |
| Wear Scar Diameter (WSD) | Reduced compared to base oil | Larger for base oil alone |
| Oxidative Stability | High (e.g., onset temperature > 200 °C for some esters) mdpi.com | Varies, generally lower for mineral oils |
| Pour Point | Low (e.g., < -50 °C for some branched esters) mdpi.com | Higher for linear esters and mineral oils |
| Viscosity Index (VI) | High (e.g., 178 - 216 for dicarboxylate esters) mdpi.com | Lower for many mineral oils |
Environmental Transformation and Fate of 3 Hydroxybutyl 2,2 Dimethylpropanoate
Biodegradation Pathways in Natural Systems
Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for the removal of chemical substances from soil and water environments. omicsonline.org
The initial and rate-limiting step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond, catalyzed by microbial enzymes called esterases or lipases. researchgate.net This process mirrors chemical hydrolysis, yielding 3-hydroxybutanol and 2,2-dimethylpropanoic acid.
Following the initial hydrolysis, the resulting products, 3-hydroxybutanol and 2,2-dimethylpropanoic acid, would be subject to further microbial degradation.
Aerobic Degradation: In the presence of oxygen, microorganisms are expected to readily degrade 3-hydroxybutanol, a simple aliphatic alcohol. The degradation would likely proceed through oxidation of the alcohol and subsequent entry into central metabolic pathways. 2,2-dimethylpropanoic acid (pivalic acid), despite its quaternary carbon atom, has been shown to be biodegradable under aerobic conditions by various bacterial strains. nih.govresearchgate.net The degradation pathway may involve oxidation to dimethylmalonate (B8719724) or a rearrangement of the carbon skeleton. nih.gov
Anaerobic Degradation: In the absence of oxygen, such as in sediments or anoxic zones in water bodies, anaerobic microorganisms would be responsible for degradation. omicsonline.org While data for 3-hydroxybutanol under anaerobic conditions is scarce, many simple alcohols can be fermented or used as electron donors by anaerobic bacteria. Significantly, pivalic acid has been found to be completely mineralized to carbon dioxide by denitrifying bacteria under anaerobic conditions. nih.govasm.org This indicates that both hydrolysis products have the potential to be degraded in anoxic environments.
Table 2: Summary of Predicted Biodegradation Pathways
| Process | Environmental Compartment | Key Microbial Action | Expected Outcome |
|---|---|---|---|
| Primary Biodegradation | Soil, Water, Sediment | Microbial esterase activity | Hydrolysis to 3-hydroxybutanol and 2,2-dimethylpropanoic acid. Rate may be limited by steric hindrance. |
| Ultimate Biodegradation (Aerobic) | Aerobic Soil and Water | Oxidation of hydrolysis products | Mineralization of 3-hydroxybutanol and 2,2-dimethylpropanoic acid to CO2 and H2O. |
| Ultimate Biodegradation (Anaerobic) | Anaerobic Soil, Sediment, Anoxic Water | Fermentation/anaerobic respiration of hydrolysis products | Mineralization of 3-hydroxybutanol and 2,2-dimethylpropanoic acid to CO2, CH4, and H2O. |
Identification of Primary Metabolites from Biodegradation (non-toxicological context)
Information regarding the primary metabolites resulting from the biodegradation of 3-hydroxybutyl 2,2-dimethylpropanoate is not available in the scientific literature. Research in this area would typically involve laboratory studies using microorganisms from soil and water samples to break down the compound. The resulting chemical structures would be identified using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. A data table, like the hypothetical one below, would be used to list these metabolites.
Hypothetical Data Table: Primary Biodegradation Metabolites of this compound
| Metabolite Name | Chemical Formula | Method of Identification |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Environmental Partitioning and Transport Behavior
The environmental partitioning and transport of a chemical describe its movement and distribution in the air, water, soil, and living organisms. The specific behavior of this compound has not been characterized.
The tendency of this compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). No experimental or estimated Koc values for this compound are currently available. Such data would be presented in a table format.
Hypothetical Data Table: Soil and Sediment Adsorption Coefficient for this compound
| Parameter | Value | Method |
|---|---|---|
| Koc (L/kg) | Data Not Available | Data Not Available |
Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. This is governed by the compound's vapor pressure and Henry's Law constant. These properties have not been reported for this compound, making it impossible to assess its potential for volatilization.
Hypothetical Data Table: Volatilization Potential of this compound
| Property | Value | Temperature (°C) |
|---|---|---|
| Vapor Pressure (Pa) | Data Not Available | Data Not Available |
Environmental fate models use a compound's physical and chemical properties to predict its distribution and persistence in the environment. Due to the absence of empirical data for this compound, a modeling assessment of its environmental distribution and persistence cannot be performed. Such a model would typically predict the percentage of the chemical that partitions to different environmental compartments (air, water, soil, sediment).
Hypothetical Data Table: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Air | Data Not Available |
| Water | Data Not Available |
| Soil | Data Not Available |
Future Research Directions and Emerging Challenges
Development of Highly Efficient and Sustainable Synthesis Routes
The environmentally conscious and economically viable synthesis of 3-Hydroxybutyl 2,2-dimethylpropanoate is a primary area for future investigation. Current synthetic methods often rely on traditional batch processes which can be inefficient. The development of advanced synthetic methodologies is crucial for the industrial-scale production of this compound.
Continuous flow chemistry presents a significant opportunity for the synthesis of this compound. This technology offers numerous advantages over conventional batch methods, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when dealing with hazardous reagents. organic-chemistry.orgnih.gov A continuous flow setup for the esterification of 3-hydroxybutanol with pivaloyl chloride or other acylating agents could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.net The ability to precisely control parameters such as temperature, pressure, and residence time in a flow reactor can be instrumental in optimizing the synthesis of this specific ester. organic-chemistry.org Research in this area would likely focus on the design of efficient reactor configurations, the selection of appropriate catalysts, and the integration of in-line purification techniques to create a streamlined and automated synthesis process.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Limited | Precise |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Higher risk with hazardous materials | Improved safety due to small reaction volumes |
| Scalability | Can be challenging | More straightforward |
| Yield & Purity | Variable | Often higher and more consistent |
Biocatalysis offers a green and highly selective alternative for the synthesis of esters like this compound. nih.gov Enzymes, particularly lipases, are known to catalyze esterification reactions under mild conditions, often with high enantioselectivity, which would be crucial for producing specific stereoisomers of this chiral compound. nih.govnih.gov Future research could focus on identifying or engineering lipases with high activity and stability for the specific substrates, 3-hydroxybutanol and a derivative of 2,2-dimethylpropanoic acid. Immobilization of these enzymes on solid supports is a key strategy to enhance their reusability and stability, making the process more economically feasible. chemrxiv.orgrsc.org The use of enzymes like Candida antarctica lipase (B570770) B (CaLB), which has shown broad substrate specificity, could be a promising starting point for developing a biocatalytic route to this compound. mdpi.com
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and optimization of chemical reactions. For the synthesis of this compound, ML algorithms could be employed to predict optimal reaction conditions, such as temperature, catalyst loading, and solvent choice, thereby accelerating the development of efficient synthetic protocols. By analyzing large datasets of related esterification reactions, ML models can identify complex relationships between reaction parameters and outcomes, guiding experimental work and reducing the number of experiments required. This data-driven approach can lead to the discovery of novel and more efficient synthetic routes that might not be apparent through traditional methods.
Exploration of Novel Functional Applications in Advanced Materials
The molecular structure of this compound, with its hydroxyl and ester functionalities, makes it an interesting candidate for the development of advanced materials. Its potential as a monomer or a modifying agent in polymer chemistry is a significant area for future exploration.
The hydroxyl group in this compound allows it to be used as a monomer in the synthesis of polyesters and polyurethanes. The bulky 2,2-dimethylpropanoate (pivalate) group would likely impart unique properties to the resulting polymers, such as increased thermal stability and solubility in organic solvents. By copolymerizing this monomer with other hydroxy acids or diols and diacids, a wide range of polymeric structures with tunable properties, such as glass transition temperature, mechanical strength, and biodegradability, could be achieved. researchgate.netmdpi.com For example, its incorporation into existing bioplastics like poly(3-hydroxybutyrate) (PHB) could modify their properties for specific applications. researchgate.net Research in this area would involve the synthesis and characterization of these novel polymers to understand the structure-property relationships.
The development of "smart" or responsive materials that change their properties in response to external stimuli is a rapidly growing field of materials science. nih.govnih.gov While direct research on this compound in this area is not yet available, analogous structures like 4-hydroxybutyl acrylate (B77674) are used to create pH-responsive and thermo-responsive polymers. rsc.orgacs.org Future research could explore the potential of incorporating this compound into polymer backbones to create materials that respond to changes in temperature, pH, or the presence of specific chemicals. For instance, the ester linkage could be designed to be hydrolytically cleavable under certain conditions, leading to applications in drug delivery or as biodegradable materials. acs.org The specific stereochemistry of the molecule could also be exploited to create materials with chiral recognition capabilities.
Table 2: Potential Applications of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
| Polyesters | Enhanced thermal stability, tunable biodegradability | Bioplastics, specialty coatings |
| Polyurethanes | Modified mechanical properties | Foams, elastomers |
| Responsive Polymers | Stimuli-responsive behavior (e.g., pH, temperature) | Drug delivery systems, sensors, smart textiles |
Enhanced Understanding of Complex Reaction Systems and Interfacial Phenomena
A thorough comprehension of the catalytic synthesis of this compound is pivotal for process optimization, yield enhancement, and catalyst longevity. Future research should pivot towards dynamic, real-time analysis of the reaction environment to unravel intricate mechanistic details.
In-Situ Spectroscopic Monitoring of Catalytic Reactions
Moving beyond traditional batch analysis, in-situ and operando spectroscopic techniques offer a real-time window into the catalytic cycle. nih.govresearchgate.net These methods allow for the observation of transient intermediates, catalyst surface changes, and reaction kinetics under actual process conditions. researchgate.netacs.org For the synthesis of this compound, which likely involves the esterification of 1,3-butanediol (B41344) with 2,2-dimethylpropanoic acid or its derivatives, these techniques could provide invaluable insights.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the concentrations of reactants, products, and key intermediates in real-time. acs.orgmdpi.com By tracking the characteristic vibrational bands of carbonyl groups in the ester and carboxylic acid, as well as the hydroxyl groups of the alcohol, a detailed kinetic profile of the esterification reaction can be constructed. mdpi.com This would enable researchers to understand how reaction parameters influence the rate of conversion and identify potential side reactions.
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly adept at analyzing reactions in aqueous media and is insensitive to many common reaction vessel materials like glass. mdpi.comijfmr.com It can be employed to monitor the reaction progress and catalyst behavior, especially in heterogeneous catalysis, by providing information on the catalyst's structural integrity and the nature of adsorbed species. conagen.com
The application of these techniques would facilitate a more profound understanding of the catalyst's active sites and deactivation mechanisms, leading to the rational design of more robust and efficient catalysts for this compound synthesis.
| Spectroscopic Technique | Information Gained for this compound Synthesis | Advantages |
| In-Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. | High sensitivity to functional groups (C=O, O-H), well-established for kinetic studies. researchgate.netmdpi.com |
| In-Situ Raman | Monitoring of reaction progress, catalyst structure, and adsorbed species. | Excellent for aqueous systems, non-invasive, can be used with fiber optics for remote monitoring. mdpi.comijfmr.com |
| Operando Spectroscopy | Correlation of catalyst structure and performance under true reaction conditions. | Provides direct structure-activity relationships, crucial for catalyst design. nih.govresearchgate.net |
Microkinetic Modeling for Multi-Step Pathways
To complement experimental observations from in-situ spectroscopy, microkinetic modeling offers a theoretical framework for dissecting complex, multi-step reaction pathways. mdpi.comthechemicalengineer.com This computational approach involves constructing a reaction network of all plausible elementary steps, including adsorption, surface reaction, and desorption, and then solving the corresponding rate equations. mdpi.commdpi.com
For the synthesis of this compound, a microkinetic model could elucidate the rate-determining steps and the dominant reaction pathway. researchgate.net By integrating parameters derived from quantum chemical calculations, such as Density Functional Theory (DFT), the model can predict reaction rates and selectivities under various conditions. nih.govacs.org DFT calculations can provide crucial data on the energies of intermediates and transition states in the esterification process. acs.orgnih.gov
Such models are instrumental in:
Identifying Rate-Determining Steps: Pinpointing the slowest step in the reaction sequence, which is the primary target for catalytic improvement.
Understanding Reaction Mechanisms: Distinguishing between different proposed mechanisms, such as the Langmuir-Hinshelwood or Eley-Rideal models in heterogeneous catalysis.
Furthermore, coupling microkinetic models with computational fluid dynamics (CFD) can provide a comprehensive simulation of the reactor environment, accounting for mass and heat transfer effects alongside the intrinsic reaction kinetics. scispace.comaiche.org This integrated approach is crucial for optimizing reactor design and scaling up the production of this compound. cetjournal.ittandfonline.com
Advanced Analytical Tools for Trace Analysis and Mechanistic Studies
The presence of even trace-level impurities can significantly impact the properties and applications of this compound. Therefore, the development and application of highly sensitive and selective analytical methods are paramount for quality control and for deepening the understanding of reaction byproducts and mechanistic pathways.
Development of High-Resolution, High-Sensitivity Detection Methods
High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for the unambiguous identification of the target compound and any potential impurities. tudelft.nl Its ability to determine the exact mass of a molecule allows for the calculation of its elemental composition, which is crucial for structural elucidation, especially when reference standards are unavailable. acs.org For this compound, HRMS can be used to confirm its molecular formula (C9H18O3) and to identify trace byproducts that might arise from side reactions during synthesis. nih.govmdpi.com
Advanced Ionization Techniques: The use of soft ionization techniques, such as Single Photon Ionization (SPI), can minimize fragmentation during mass spectrometric analysis, preserving the molecular ion and simplifying spectral interpretation. conagen.com This is particularly useful for analyzing complex mixtures where traditional electron ionization might produce convoluted mass spectra.
These high-sensitivity methods are essential for ensuring the purity of this compound and for detecting any potentially harmful or performance-altering contaminants. researchgate.net
| Analytical Technique | Application for this compound | Key Advantage |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation and impurity identification. | Unambiguous identification of unknown compounds based on elemental composition. tudelft.nl |
| Soft Ionization Mass Spectrometry (e.g., SPI-MS) | Analysis of complex reaction mixtures with reduced molecular fragmentation. | Simplified spectra, facilitating the identification of the primary product and byproducts. conagen.com |
| Large-Volume Sample Injection (LVSI) HPLC | Trace analysis of impurities without extensive sample pre-concentration. | Lowers detection limits and improves the sensitivity of the analysis. ijfmr.com |
Application of Multi-Dimensional Separation Techniques
The analysis of the reaction mixture from the synthesis of this compound can be challenging due to the presence of isomers, unreacted starting materials, and various byproducts. One-dimensional chromatography may not provide sufficient resolution for such complex samples. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers significantly enhanced separation power compared to conventional GC by employing two columns with different stationary phases. mdpi.comcetjournal.it This technique is particularly well-suited for separating complex mixtures of volatile and semi-volatile organic compounds. tudelft.nl In the context of this compound analysis, GCxGC could effectively separate it from isomeric impurities and other closely related compounds, providing a much clearer picture of the product's purity. acs.org
Two-Dimensional Liquid Chromatography (2D-LC): For less volatile compounds or for analyses where derivatization is not desirable, 2D-LC provides a powerful liquid-phase separation alternative. scispace.comnih.gov By combining different separation modes (e.g., normal-phase and reversed-phase), 2D-LC can resolve components that co-elute in a single-dimension separation. mdpi.com This would be beneficial for detailed mechanistic studies, allowing for the separation and identification of a wider range of reaction intermediates and products. aiche.org
The application of these multi-dimensional techniques will be crucial for a comprehensive characterization of this compound and for unraveling the complexities of its synthesis.
Integration with Principles of Circular Economy and Green Engineering
Future research and development concerning this compound must be aligned with the principles of green chemistry and the circular economy to ensure its long-term sustainability. mdpi.comcetjournal.it This involves a holistic approach to its lifecycle, from feedstock sourcing to end-of-life considerations.
Renewable Feedstocks: A key area of future research will be the synthesis of this compound from renewable feedstocks. This could involve the biocatalytic production of the precursor alcohol (1,3-butanediol) and carboxylic acid (2,2-dimethylpropanoic acid) from biomass. nih.gov Microbial fermentation and enzymatic processes are promising avenues for producing these building blocks from sustainable sources. tudelft.nl
Waste Valorization: The principles of a circular economy encourage the use of waste streams as raw materials. aiche.orgtandfonline.com Research could explore the synthesis of the precursors for this compound from industrial or agricultural waste. For example, certain waste streams could be chemically or biologically converted into the necessary alcohol and acid components, thereby adding value to what would otherwise be discarded. acs.orgscispace.com
Green Catalysis and Process Intensification: The development of environmentally benign catalytic systems is crucial. This includes the use of solid acid catalysts to replace corrosive mineral acids, and the application of biocatalysts like lipases, which operate under mild conditions and exhibit high selectivity. researchgate.netmdpi.comijfmr.com Process intensification, through methods like continuous flow reactors, can also enhance efficiency, reduce waste, and improve safety. acs.orgmdpi.com
Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment (LCA) should be conducted to evaluate the environmental footprint of this compound production via different synthetic routes. mdpi.com An LCA provides a quantitative analysis of the environmental impacts associated with all stages of the product's life, from raw material extraction to disposal or recycling. nih.govepa.gov This will enable the identification of the most sustainable production pathway and highlight areas for further improvement. tudelft.nl
By integrating these green engineering and circular economy principles, the production and use of this compound can be aligned with the goals of sustainable chemical manufacturing.
Cradle-to-Cradle Design for Chemical Products
The cradle-to-cradle (C2C) design framework represents a paradigm shift from the traditional linear "cradle-to-grave" model of production and consumption to a circular approach where waste is eliminated, and materials are perpetually cycled. businesschemistry.orgga-institute.com For a chemical compound like this compound, which finds use in applications such as resins, coatings, and lubricants, a C2C approach would necessitate a holistic view of its entire lifecycle, from raw material sourcing to its end-of-life management.
The implementation of C2C principles in the chemical industry is gaining traction as a means to foster a circular economy. dkshdiscover.comkochmodular.comcefic.org This involves designing products and processes that are not only efficient but also inherently safe for human health and the environment. The Cradle to Cradle Certified® Products Program provides a comprehensive framework for assessing the sustainability of products across five key categories: material health, material reutilization, renewable energy and carbon management, water stewardship, and social fairness. c2ccertified.org For this compound, achieving C2C certification would require a thorough evaluation of its chemical constituents and manufacturing processes against these rigorous standards.
Future research in this area will likely focus on:
Benign by Design: Developing synthetic pathways to this compound that utilize non-toxic starting materials and catalysts. The goal is to create a product that is inherently safe for both biological and technical cycles.
End-of-Life Scenarios: Investigating and designing for the intended end-of-life of products containing this ester. For applications in biodegradable lubricants, research would focus on ensuring complete mineralization in the environment. For durable goods like coatings, the focus would be on recovery and depolymerization to retrieve the constituent molecules for reuse.
Material Health Assessment: A critical component of C2C design is the comprehensive toxicological assessment of all chemicals used in the product's lifecycle. This ensures that all materials are safe for human and environmental health.
Case studies from various sectors, including the chemical industry, demonstrate the tangible benefits of adopting a C2C model, such as increased resource efficiency and the creation of new value streams from what was previously considered waste. pwc.comaau.dktrellis.net
Valorization of Byproducts and Waste Streams
The synthesis of this compound, typically achieved through the esterification of 1,3-butanediol with pivalic acid, generates byproducts and potential waste streams that present opportunities for valorization. A key principle of a circular economy is to treat waste not as a disposable entity but as a valuable resource. tcs.comatriainnovation.comdrexel.eduosti.gov
Potential Byproducts and Their Valorization:
Mixed Butanediol Isomers: The synthesis of 1,3-butanediol can sometimes co-produce other isomers, such as 2,3-butanediol (B46004). Instead of being discarded, 2,3-butanediol is a valuable platform chemical with numerous applications. nih.govnih.gov It can be converted into a variety of high-value products, including:
Methyl Ethyl Ketone (MEK): A widely used solvent and a precursor for various industrial chemicals. digitellinc.com
1,3-Butadiene: A key monomer in the production of synthetic rubber.
Biofuels: 2,3-Butanediol and its derivatives can be used as fuel additives or converted into bio-jet fuels. mdpi.com The separation and valorization of 2,3-butanediol from fermentation broths or chemical synthesis side streams is an active area of research, with various efficient recovery methods being developed. nrel.gov
Pivalic Acid Residues: The production of pivalic acid can result in distillation residues. nih.gov These residues can be processed to recover and recycle unreacted pivalic acid, thereby improving atom economy and reducing waste. Recovery methods often involve hydrolysis of any anhydrides present back to the acid, followed by purification.
The table below summarizes the potential byproducts from the lifecycle of this compound and their potential valorization pathways.
| Byproduct/Waste Stream | Source in Lifecycle | Potential Valorization Pathway(s) | End Product(s) |
| 2,3-Butanediol | Synthesis of 1,3-butanediol | Catalytic dehydration, Dehydrogenation | 1,3-Butadiene, Methyl Ethyl Ketone (MEK), Biofuels |
| Pivalic Acid Residues | Synthesis of pivalic acid | Recovery and purification | Recycled pivalic acid |
| Unreacted Starting Materials | Esterification process | Separation and recycling | 1,3-Butanediol, Pivalic Acid |
| Spent Catalysts | Esterification process | Regeneration or metal recovery | Reusable catalyst, valuable metals |
By embracing cradle-to-cradle design principles and actively seeking opportunities for byproduct valorization, the chemical industry can move towards a more sustainable and economically robust future for specialty chemicals like this compound.
Conclusion
Synthesis of Key Research Findings and Methodological Advancements
Direct research on 3-Hydroxybutyl 2,2-dimethylpropanoate is scarce. However, general principles of esterification suggest that it could be synthesized by the reaction of 1,3-butanediol (B41344) with pivaloyl chloride or pivalic anhydride (B1165640), likely in the presence of a base to neutralize the acidic byproduct. Alternatively, a Fischer esterification of 1,3-butanediol with pivalic acid using an acid catalyst would be a plausible, though potentially less selective, route.
Methodological advancements in ester synthesis, such as the use of milder coupling reagents or enzymatic catalysis, could theoretically be applied to produce this compound with high purity and yield. The primary challenge in its synthesis would be the selective esterification of one of the two hydroxyl groups of 1,3-butanediol, which would likely lead to a mixture of mono- and di-esterified products, as well as the potential for esterification at either the primary or secondary hydroxyl group.
Broader Implications for Organic Chemistry, Material Science, and Environmental Chemistry
The potential implications of this compound, were it to be studied more extensively, can be inferred from its structure.
In organic chemistry , it could serve as a bifunctional building block. The free hydroxyl group could be a site for further chemical modification, such as conversion to an ether, another ester, or an alkyl halide. The sterically hindered pivalate (B1233124) group is known for its stability towards hydrolysis, which could make this compound a useful protecting group for one of the hydroxyls in 1,3-butanediol under certain reaction conditions.
In material science , the presence of both a hydroxyl group and a bulky, aliphatic ester group suggests potential applications. The hydroxyl group could allow it to be incorporated into polymer chains, for example, as a co-monomer in the production of polyesters or polyurethanes. The pivalate group could impart properties such as increased thermal stability, hydrophobicity, and solubility in nonpolar solvents to the resulting polymers. It might also find use as a plasticizer or a coalescing agent in coatings.
In environmental chemistry , the biodegradability of this compound would be a key area of interest. While the ester linkage is generally susceptible to hydrolysis, the steric bulk of the pivalate group might hinder enzymatic degradation. Studies on its environmental fate and persistence would be necessary to assess its potential impact.
Outlook on the Continued Scientific Relevance of this compound Research
The future scientific relevance of this compound will depend on the discovery of unique properties or applications that distinguish it from other, more readily available, bifunctional molecules. Key areas for future research would include:
Development of Selective and Efficient Synthesis Methods: A reliable method for its high-yield synthesis is a prerequisite for any further investigation.
Characterization of Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics are needed.
Exploration of Polymer Chemistry Applications: Investigating its use as a monomer or additive in the development of new materials with tailored properties.
Assessment of Biodegradability and Environmental Impact: Understanding its behavior in the environment is crucial for any potential large-scale application.
Until such research is undertaken, this compound will likely remain a compound of theoretical interest rather than one of practical significance in the chemical industry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Hydroxybutyl 2,2-dimethylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The esterification of 2,2-dimethylpropanoic acid with 3-hydroxybutanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Monitoring reaction progress via FT-IR for ester carbonyl peak emergence (~1740 cm⁻¹) or GC-MS for intermediate identification is critical. For optimization, adjust molar ratios (e.g., 1:1.2 acid:alcohol), use Dean-Stark traps for water removal, and employ inert atmospheres to prevent oxidation . Protecting groups, such as tert-butyldimethylsilyl (TBS) for hydroxyl protection, may enhance selectivity in multi-step syntheses .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic techniques:
- NMR : Confirm ester linkage via ¹³C NMR (carbonyl resonance ~170 ppm) and ¹H NMR (hydroxybutyl proton splitting patterns).
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline samples, compare unit cell parameters (e.g., monoclinic P21/c space group) and bond lengths/angles to literature data .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., monitor mass loss above 150°C).
- Hydrolytic Stability : Expose to humidity (40°C/75% RH) and track ester hydrolysis via pH changes or HPLC.
- Light Sensitivity : UV-Vis spectroscopy under controlled irradiation can assess photodegradation pathways .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during structure refinement?
- Methodological Answer : For disordered ester groups (e.g., methyl/ethyl rotamers), use SHELXL refinement with PART instructions to model split positions. Apply anisotropic displacement parameters (ADPs) and restrain geometric parameters (e.g., bond distances) using DFIX commands. Validate with R-factor convergence (target <5%) and residual electron density maps .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- If NMR suggests planar geometry but XRD shows torsional strain, perform DFT calculations (e.g., Gaussian09) to compare theoretical/experimental coupling constants.
- For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .
Q. How can reaction pathways for this compound be computationally modeled to predict byproduct formation?
- Methodological Answer : Use quantum mechanics (QM) software (e.g., ORCA, NWChem) to simulate transition states and intermediates. Calculate Gibbs free energy profiles for competing pathways (e.g., esterification vs. acid-catalyzed dehydration). Validate with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Implement flow chemistry for continuous esterification, optimizing residence time and temperature gradients. Use in-line FT-IR probes for real-time monitoring. For purification, compare fractional distillation vs. preparative HPLC efficiency via DOE (Design of Experiments) to identify critical parameters (e.g., column pressure, solvent gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
